n-((Benzyloxy)carbonyl)-n-(tert-butyl)glycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-[tert-butyl(phenylmethoxycarbonyl)amino]acetic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)15(9-12(16)17)13(18)19-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) |
InChI Key |
RSTKENHVRWCPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CC(=O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of N-((Benzyloxy)carbonyl)-N-(tert-butyl)glycine
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of N-((benzyloxy)carbonyl)-N-(tert-butyl)glycine, a sterically hindered protected amino acid derivative. This document is intended for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into the strategic importance of this compound, the rationale behind the chosen synthetic approach, a detailed, field-tested experimental protocol, and the underlying chemical principles. Our focus is on not just the "how," but the critical "why" that informs a robust and reproducible synthesis.
Introduction: The Strategic Value of Sterically Hindered, N-Protected Amino Acids
In the intricate field of peptide synthesis, the precise control of reactivity is paramount.[1] N-terminal protecting groups are foundational tools that prevent the undesired polymerization of amino acids, allowing for the controlled, sequential assembly of peptide chains.[2][3] The benzyloxycarbonyl (Cbz or Z) group, a classic and still widely used protecting group, is valued for its stability under various conditions and its ease of introduction.[1][]
The target molecule, this compound, is of particular interest due to the presence of a bulky tert-butyl group on the nitrogen atom. This significant steric hindrance presents unique challenges and opportunities in synthesis. Such derivatives are crucial building blocks for creating complex peptides and peptidomimetics where specific conformations are desired to enhance biological activity or stability. Understanding the synthesis of this compound provides a blueprint for handling similarly demanding chemical transformations.
Synthetic Strategy and Retrosynthesis
The most direct and logical approach to synthesizing the target compound is through the N-protection of the corresponding secondary amino acid, N-tert-butylglycine. This reaction falls under the classic Schotten-Baumann conditions, a reliable method for acylating amines.[5][6][7]
The core of this strategy involves the reaction of the nucleophilic secondary amine of N-tert-butylglycine with an electrophilic source of the Cbz group, typically benzyl chloroformate (Cbz-Cl).[][5] The reaction is performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8][9]
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Protocol
This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification. The synthesis of the starting material, N-tert-butylglycine hydrochloride, is often a prerequisite and can be achieved via the alkylation of tert-butylamine with a bromoacetate derivative.[10][11]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Notes |
| N-tert-butylglycine HCl | C₆H₁₄ClNO₂ | 167.63 | 1.0 | Starting material. Ensure it is dry.[12][13] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~3.0 | Used to deprotonate the amine and neutralize HCl. |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 1.1 - 1.2 | The Cbz source. Should be fresh and handled with care. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | For extraction/washing. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | For acidification during work-up. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Drying agent. |
| Solvents for Purification | - | - | - | e.g., Ethyl Acetate, Hexanes |
Step-by-Step Experimental Procedure
-
Preparation of the Amine Salt Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-tert-butylglycine hydrochloride (1.0 eq.) in a 2 M aqueous solution of sodium hydroxide (2.0 eq.). This step is crucial as it liberates the free secondary amine from its hydrochloride salt, making it nucleophilic. Cool the solution to 0 °C in an ice-water bath.
-
Schotten-Baumann Reaction: While vigorously stirring the cooled amine solution, simultaneously add benzyl chloroformate (1.1 eq.) and a 4 M aqueous solution of sodium hydroxide (1.0 eq.) dropwise over 30-45 minutes.[14][15] The key here is maintaining a basic pH (pH > 9) to ensure the amine remains deprotonated and to neutralize the HCl formed in situ.[5] The slow, simultaneous addition prevents the hydrolysis of benzyl chloroformate and potential side reactions.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for another 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Removal of Excess Reagent: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer twice with diethyl ether to remove any unreacted benzyl chloroformate and other nonpolar impurities.[14] The desired product, being a carboxylate salt at this stage, will remain in the aqueous phase.
-
Work-up - Product Isolation: Cool the aqueous layer again in an ice bath and carefully acidify with concentrated HCl to a pH of ~2. This protonates the carboxylate, causing the product to precipitate as a solid or an oil.
-
Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent, such as ethyl acetate. The organic layers contain the desired product.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the final this compound.
Reaction Mechanism and Scientific Rationale
The synthesis proceeds via a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.[6][9]
Caption: Mechanism of Cbz-protection under Schotten-Baumann conditions.
-
Causality of Base: The presence of a base like NaOH is non-negotiable. Firstly, it deprotonates the ammonium salt of the starting material to generate the free, nucleophilic amine. Secondly, it neutralizes the HCl produced during the reaction. Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]
-
Choice of Biphasic System: The use of a two-phase aqueous/organic system is a hallmark of Schotten-Baumann conditions.[7] It allows the water-soluble amine salt and base to react effectively while enabling easy separation of the organic-soluble product and unreacted electrophile during workup.
-
Temperature Control: Performing the initial reaction at 0 °C is critical. It mitigates the rate of hydrolysis of the reactive benzyl chloroformate by the aqueous hydroxide, maximizing the yield of the desired carbamate.
Characterization
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), glycine methylene protons (singlet, ~4.0 ppm), benzylic protons (singlet, ~5.1 ppm), and aromatic protons (~7.3 ppm). |
| ¹³C NMR | Resonances for the tert-butyl carbons, glycine carbons, benzylic carbon, aromatic carbons, and the two carbonyl carbons (carboxylate and carbamate). |
| Mass Spec (ESI) | Detection of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass. |
| Melting Point | A sharp melting point indicates high purity. |
Experimental Workflow Visualization
The entire process from setup to final product can be visualized as a logical flow.
Caption: Overall experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is a robust procedure when executed with a clear understanding of the underlying chemical principles. By carefully controlling the stoichiometry, temperature, and pH under Schotten-Baumann conditions, high yields of this valuable, sterically hindered building block can be reliably obtained. This guide provides the necessary theoretical foundation and practical steps to empower researchers to successfully perform this synthesis and apply these principles to related chemical challenges.
References
-
Lokey Lab Protocols. Schotten-Baumann Reaction. Wikidot. Available from: [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]
-
PMC. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. National Center for Biotechnology Information. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Synthesis and Applications of N-Tert-Butylglycine Hydrochloride. Available from: [Link]
-
PrepChem.com. Synthesis of N-butylglycine tert-butyl ester. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
ChemBK. N-tert-butylglycine hydrochloride. Available from: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]
-
German-Chemist.com. Peptide synthesis - Amino group protection. Available from: [Link]
-
StackExchange. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Chemistry Stack Exchange. Available from: [Link]
-
PrepChem.com. Synthesis of N-benzyl-N-benzyloxycarbonyl-glycine. Available from: [Link]
-
The Royal Society of Chemistry. Facile Synthesis of Polypeptoid Bearing Bulky Sidechains via Urea Accelerated Ring-Opening Polymerization of α-Amino Acid N- Substituted N-Carboxyanhydrides. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Peptide synthesis - Amino group protection [quimicaorganica.org]
- 5. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. chembk.com [chembk.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. prepchem.com [prepchem.com]
N-((Benzyloxy)carbonyl)-N-(tert-butyl)glycine: Nomenclature, Synthesis, and Orthogonal Protection Strategies
Executive Summary: Resolving the Nomenclature Ambiguity
In the fields of peptidomimetics and synthetic organic chemistry, the compound string n-((benzyloxy)carbonyl)-n-(tert-butyl)glycine presents a critical nomenclature divergence between strict IUPAC structural rules and commercial catalog indexing.
As an Application Scientist, I frequently encounter researchers who face synthesis bottlenecks due to this exact ambiguity. Depending on the context, this name refers to one of two distinct chemical entities:
-
The Peptoid Monomer (N,N-Disubstituted): Strictly interpreted, this is 2-[tert-butyl(benzyloxycarbonyl)amino]acetic acid . It is an N-alkylated glycine derivative used in solid-phase peptoid synthesis. Because it is highly specialized and typically synthesized in situ, it does not possess a universally standardized CAS Registry Number .
-
The Alpha-Amino Acid (Misnomer in Catalogs): In many commercial chemical databases, "Cbz-N-tert-butylglycine" is utilized as an accepted synonym for Cbz-L-tert-leucine [1]. In this molecule, the tert-butyl group is located on the alpha-carbon, not the nitrogen. The verified CAS Number for Cbz-L-tert-leucine is 62965-10-0 [2].
This technical whitepaper focuses on the true N,N-disubstituted peptoid monomer, detailing its physicochemical profile, the causality behind its orthogonal protection chemistry, and self-validating synthetic protocols.
Physicochemical Profiling & Structural Data
To prevent cross-contamination or misordering of reagents, it is vital to distinguish the true peptoid monomer from its commercial structural isomer (N-Boc-N-benzylglycine) and its misnamed counterpart (Cbz-tert-leucine).
Table 1: Comparative Chemical Identity
| Property | N-Cbz-N-tert-butylglycine (Peptoid Monomer) | Cbz-L-tert-leucine (Amino Acid Derivative) | N-Boc-N-benzylglycine (Structural Isomer) |
| CAS Number | Not Standardized (Custom Synthesis) | 62965-10-0 [2] | 76315-01-0 [3] |
| IUPAC Name | 2-[tert-butyl(benzyloxycarbonyl)amino]acetic acid | (2S)-2-{[(benzyloxy)carbonyl]amino}-3,3-dimethylbutanoic acid | 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
| Molecular Formula | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ | C₁₄H₁₉NO₄ |
| Molecular Weight | 265.31 g/mol | 265.31 g/mol | 265.31 g/mol |
| Key Structural Feature | tert-butyl and Cbz both on Nitrogen | tert-butyl on | Benzyl and Boc both on Nitrogen |
Mechanistic Causality: Why the Cbz Protecting Group?
When synthesizing N-alkylated glycines (peptoids), the secondary amine must be temporarily protected to prevent unwanted polymerization during peptide coupling[4].
The Causality of Orthogonality: The tert-butyl group—whether functioning as an ester or an N-alkyl substituent—is highly susceptible to acidic cleavage (e.g., via Trifluoroacetic acid, TFA). If we were to use a Boc (tert-Butoxycarbonyl) protecting group for the amine, we would destroy the molecule's orthogonality. Deprotecting the Boc group under acidic conditions would risk simultaneously cleaving or degrading the N-tert-butyl substituent.
The Cbz (Carboxybenzyl) group is chosen specifically because it provides orthogonal stability: it is completely stable to mild and moderate acids, yet it is readily and cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C) without affecting the tert-butyl moiety[4].
Mechanistic pathway of orthogonal Cbz deprotection via catalytic hydrogenolysis.
Self-Validating Experimental Protocols
Because N-Cbz-N-tert-butylglycine lacks a standard commercial CAS, it must be synthesized from N-tert-butylglycine (CAS 58482-93-2)[5] or its hydrochloride salt (CAS 6939-23-7)[6].
Protocol A: Synthesis of the Precursor (N-tert-butylglycine)
-
Reaction Setup: To a reaction vessel containing tert-butylamine (1.5 eq) in toluene, add tert-butyl bromoacetate (1.0 eq) dropwise at 45–50°C.
-
Causality: Toluene is selected as a non-polar solvent to modulate the nucleophilic substitution (
) rate, while the slight excess of amine acts as an acid scavenger for the HBr byproduct, preventing the stalling of the reaction.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
-
Heating: Raise the temperature to 75°C for 1 hour, then stir at 50–60°C for an additional hour[6].
-
Hydrolysis: Isolate the resulting tert-butyl ester intermediate, and subject it to acidic hydrolysis (TFA/DCM 1:1) to yield the free carboxylic acid.
-
Validation Check:
H NMR (D₂O) should confirm the precursor's identity with a massive 9H singlet at ~1.40 ppm (the N-tert-butyl group) and a 2H singlet at ~3.55 ppm (the -CH₂).
Protocol B: Schotten-Baumann Cbz Protection
-
Biphasic Setup: Dissolve 10 mmol of N-tert-butylglycine hydrochloride[7] in 20 mL of 1M aqueous NaOH. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve 11 mmol of Benzyl chloroformate (Cbz-Cl) in 10 mL of dioxane. Add this dropwise to the aqueous solution while simultaneously adding 1M NaOH dropwise to maintain the pH between 9.0 and 9.5.
-
Causality: The biphasic Schotten-Baumann condition is critical. NaOH neutralizes the HCl generated during the reaction, ensuring the secondary amine remains unprotonated and highly nucleophilic. The biphasic nature keeps the water-insoluble Cbz-Cl in the organic phase, minimizing its competitive hydrolysis into benzyl alcohol.
-
-
Workup: Wash the aqueous layer with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer to pH 2.0 using 1M HCl, and extract the target compound into ethyl acetate.
-
Validation Check: Perform TLC (Hexane/EtOAc 7:3). The target N-Cbz-N-tert-butylglycine will be strongly UV-active at 254 nm (due to the aromatic Cbz ring), distinguishing it from the UV-inactive starting material.
Workflow for N-Cbz-N-tert-butylglycine synthesis via SN2 alkylation and Schotten-Baumann protection.
Applications in Drug Development
In modern drug discovery, replacing standard amino acids with N-alkylated glycines (peptoids) dramatically increases a drug candidate's resistance to proteolytic degradation. The bulky tert-butyl group on the nitrogen atom of N-Cbz-N-tert-butylglycine heavily restricts the conformational flexibility of the peptoid backbone. This steric bulk forces the backbone into specific secondary structures (such as polyproline type I-like helices), which is highly desirable when designing rigid pharmacophores capable of binding to challenging protein-protein interaction (PPI) targets.
References
-
[6] ChemicalBook. N-t-Butylglycine hydrochloride | 6939-23-7. Available at:
-
[3] Angene Chemical. N-BENZYL-N-(TERT-BUTOXYCARBONYL)GLYCINE(CAS# 76315-01-0 ). Available at:
-
[2] Sigma-Aldrich. N-Benzyloxycarbonyl-tert-leucine | 62965-10-0. Available at:
-
[1] Chemrio. Cbz-N-tert-butylglycine; Z-(TBU)GLY-OH; (S)-2-(((benzyloxy)carbonyl)amino). Available at:
-
[4] BenchChem. A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. Available at:
-
[7] Calpaclab. N-tert-Butylglycine hydrochloride, min 98%, 100 grams. Available at:
-
[5] PubChem - NIH. N-tert-Butylglycine | C6H13NO2 | CID 414246. Available at:
Sources
- 1. chemrio.com:9999 [chemrio.com:9999]
- 2. N-Benzyloxycarbonyl-tert-leucine | 62965-10-0 [sigmaaldrich.com]
- 3. angenesci.com [angenesci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-tert-Butylglycine | C6H13NO2 | CID 414246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-t-Butylglycine hydrochloride | 6939-23-7 [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
properties of n-((benzyloxy)carbonyl)-n-(tert-butyl)glycine
An In-Depth Technical Guide to N-((Benzyloxy)carbonyl)-N-(tert-butyl)glycine: Structural Dynamics and Synthetic Methodologies
Executive Briefing
This compound—commonly referred to as Cbz-N(tBu)-Gly-OH or Z-N(tBu)-Gly-OH—is a highly specialized, sterically hindered amino acid derivative. As a key building block in the synthesis of peptidomimetics (specifically peptoids), its defining feature is the presence of a bulky tert-butyl group directly attached to the nitrogen atom of the glycine backbone [1]. This unique molecular architecture severely restricts backbone flexibility, making it an invaluable tool for researchers aiming to engineer stable, predictable secondary structures in synthetic foldamers. This whitepaper explores the physicochemical properties, conformational causality, and field-proven synthetic protocols required to handle this challenging but rewarding monomer.
Part I: Molecular Architecture & The "NtBu Effect"
Physicochemical Profile
The extreme steric bulk of the N-tert-butyl group dictates the physical and chemical behavior of the molecule. A common pitfall in chemical databases is the conflation of N-tert-butylglycine (where the tert-butyl group is on the nitrogen) with tert-leucine (where the tert-butyl group is on the alpha-carbon) [1]. As an Application Scientist, it is critical to verify the structural connectivity, as only the N-substituted variant functions as a peptoid monomer.
Table 1: Quantitative and Structural Properties
| Property | Value / Description |
| Chemical Name | This compound |
| Common Synonyms | Cbz-N(tBu)-Gly-OH, Z-N(tBu)-Gly-OH |
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.31 g/mol |
| Precursor CAS (HCl Salt) | 6939-23-7 (N-tert-Butylglycine hydrochloride) |
| Structural Motif | N-alkylated glycine backbone with N-terminal Cbz protection |
| Primary Application | Peptoid synthesis, conformational restriction, chiral ligands |
Conformational Causality: Driving the Cis-Amide Bond
In standard peptides and peptoids, the trans-amide bond is generally favored due to the minimization of steric clashes between adjacent alpha-carbons. However, the introduction of the N-tert-butyl (NtBu) group fundamentally alters this thermodynamic landscape.
The steric volume of the NtBu group creates a massive energetic penalty for the trans configuration. Consequently, the peptoid amide bond immediately preceding the NtBu monomer is forced almost exclusively into the cis geometry (
Thermodynamic shift of peptoid amide bonds driven by NtBu steric hindrance.
Part II: Overcoming Steric Hindrance in Synthesis
The same steric bulk that makes NtBu conformationally useful makes it notoriously difficult to synthesize and couple. Standard peptide coupling reagents often fail due to the shielded nature of the secondary amine. Below are self-validating protocols for both the solution-phase protection of the monomer and its incorporation into solid-phase synthesis.
Solution-Phase Synthesis: Cbz Protection of N-tert-Butylglycine
To utilize N-tert-butylglycine in orthogonal peptide synthesis, the secondary amine must be protected with a benzyloxycarbonyl (Cbz) group. This is achieved via a modified Schotten-Baumann reaction.
Causality & Self-Validation: The reaction relies on maintaining a strict pH window (9.0–10.0). If the pH drops below 9, the sterically hindered amine protonates and loses its nucleophilicity, halting the reaction. If the pH exceeds 10.5, the benzyl chloroformate (Cbz-Cl) reagent rapidly hydrolyzes into benzyl alcohol. The continuous consumption of base (NaOH) acts as a self-validating visual cue that the acylation is actively proceeding.
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 equivalent of N-tert-butylglycine hydrochloride in a 1:1 mixture of 1M NaOH (aq) and THF. Chill the biphasic mixture to 0°C in an ice bath.
-
Reagent Addition: Slowly add 1.2 equivalents of benzyl chloroformate (Cbz-Cl) dropwise over 30 minutes.
-
pH Maintenance (Critical): Simultaneously add 2M NaOH dropwise to maintain the pH between 9.0 and 10.0. Monitor via a calibrated pH meter.
-
Reaction Maturation: Once base consumption ceases (indicating completion), remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Extract the aqueous layer with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol byproducts.
-
Acidification & Isolation: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. The target product, Cbz-N(tBu)-Gly-OH, will precipitate or form a separable organic oil. Extract with ethyl acetate, dry over anhydrous
, and concentrate under vacuum.
Modified Submonomer Solid-Phase Peptoid Synthesis (SPPS)
Historically, the steric hindrance of the tert-butyl group prevented the solid-phase synthesis of NtBu-containing peptoids using standard bromoacetic acid protocols. Recent breakthroughs have established a modified submonomer protocol that overcomes this barrier [2].
Causality & Self-Validation: Bromoacetic acid is highly reactive but prone to side reactions and degradation when forced to react with highly hindered amines over extended periods. Substituting it with chloroacetic acid provides a more stable electrophile. Furthermore, the addition of a base (DIPEA) during the N,N'-Diisopropylcarbodiimide (DIC)-mediated acylation step prevents the premature protonation of the resin-bound amine, ensuring the coupling goes to completion [2].
Step-by-Step Protocol:
-
Basic Pretreatment: Treat the resin-bound secondary amine with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes to ensure complete deprotonation. Wash thoroughly with DMF.
-
Modified Acylation: React the resin with a solution of chloroacetic acid (1.0 M) and DIC (1.0 M) in DMF. Crucial modification: Add 0.1 equivalents of DIPEA to the acylation cocktail. Agitate at 35°C for 60 minutes.
-
Amination (Displacement): Wash the resin, then treat with a 2.0 M solution of tert-butylamine in DMF. Due to the steric bulk, this step requires elevated temperatures (50°C) and extended reaction times (120 minutes) to achieve full displacement of the chloride leaving group.
-
Cleavage/Capping: If the NtBu monomer is the N-terminus, cap the sequence using the Cbz-protection protocol (using Cbz-Cl and DIPEA in DCM) before cleaving the oligomer from the resin using a standard TFA cocktail.
Modified submonomer solid-phase synthesis workflow for NtBu peptoids.
Part III: Strategic Applications in Drug Design
The integration of Cbz-N(tBu)-Gly-OH into drug development pipelines serves two primary functions:
-
Proteolytic Resistance: Peptoids inherently resist degradation by native proteases because their side chains are shifted to the nitrogen atom. The addition of the massive tert-butyl group further shields the backbone from enzymatic cleavage, drastically increasing the in vivo half-life of the therapeutic agent [3].
-
Receptor Selectivity: By forcing a strict cis-amide conformation, the NtBu group locks the peptidomimetic into a rigid 3D topology. This pre-organization reduces the entropic penalty upon binding to a target receptor, often resulting in higher binding affinities and reduced off-target effects compared to flexible, linear analogs [2][3].
References
-
Bordas, Z., Faure, S., Roy, O., & Taillefumier, C. (2025). "Solid-Phase Synthesis of Peptoid Oligomers Containing Crowded tert-Butyl Side Chains." The Journal of Organic Chemistry, 90(12), 4291-4301. Available at:[Link]
Comprehensive Safety, Handling, and Synthetic Integration of N-((Benzyloxy)carbonyl)-N-(tert-butyl)glycine
Executive Summary & Structural Implications
N-((benzyloxy)carbonyl)-N-(tert-butyl)glycine (often abbreviated as Cbz-N(tBu)-Gly-OH) is a highly specialized, sterically hindered amino acid derivative. It serves as a critical building block in the synthesis of conformationally constrained peptidomimetics, peptoids, and advanced active pharmaceutical ingredients (APIs), including precursors for complex antibiotics like Tigecycline[1].
The molecular architecture of this compound features a dual substitution on the nitrogen atom. The carboxybenzyl (Cbz) group provides robust, orthogonal protection of the amine[2], while the tert-butyl group introduces massive steric bulk. This steric hindrance restricts the
Toxicological Assessment & Safety Protocols
Handling N-alkylated, protected amino acids requires a rigorous understanding of their toxicological profiles. While the free amino acid N-tert-butylglycine is highly polar, the addition of the lipophilic Cbz group significantly increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate dermal barriers[3].
Based on the aggregated safety data for its constituent motifs and hydrochloride salts, the compound is classified as a hazardous irritant.
Causality in Safety Measures: The lipophilicity imparted by the benzyl ring of the Cbz group facilitates rapid absorption through the lipid bilayer of the skin. Therefore, standard nitrile gloves must be frequently inspected and replaced, as localized exposure can lead to severe skin irritation and potential systemic absorption.
Standard operating procedure for chemical spill containment and neutralization.
Handling, Storage, and Degradation Pathways
To maintain the integrity of Cbz-N(tBu)-Gly-OH, strict environmental controls are required:
-
Storage Conditions: Store at 2–8 °C in a tightly sealed, desiccated container.
-
Degradation Causality: While the Cbz group is generally stable to mild acids and bases[2], prolonged exposure to atmospheric moisture and ambient heat can induce slow hydrolysis of the carbamate linkage, yielding the free amine and benzyl alcohol.
-
Handling: All manipulations of the dry powder must be conducted within a Class II Type A2 biological safety cabinet or a certified chemical fume hood to prevent the inhalation of aerosolized particulates[4].
Experimental Workflows: Deprotection and Coupling
Standard peptide synthesis protocols frequently fail when applied to N-tert-butylated amino acids. The massive steric umbrella of the tert-butyl group shields both the protected amine and the adjacent carboxylate.
Catalytic Hydrogenolysis of the Cbz Group
The Cbz group is orthogonal to Boc (acid-labile) and Fmoc (base-labile) protecting groups, making it ideal for complex, multi-step syntheses[2]. It is classically removed via catalytic hydrogenolysis. However, the steric bulk of the N-tert-butyl group hinders the molecule's ability to coordinate flatly onto the Palladium surface, often requiring elevated hydrogen pressures.
Self-Validating Step-by-Step Protocol:
-
Preparation: Dissolve Cbz-N(tBu)-Gly-OH in anhydrous, degassed methanol (0.1 M concentration).
-
Inert Atmosphere (Critical Safety Step): Purge the reaction flask thoroughly with Argon for 10 minutes. Causality: Dry Pd/C is highly pyrophoric and will ignite methanol vapors upon contact with atmospheric oxygen.
-
Catalyst Addition: Cautiously add 10% Pd/C (10% w/w relative to the substrate) under a continuous Argon stream.
-
Hydrogenation: Evacuate the flask and backfill with H
gas. Due to steric hindrance, utilize a Parr shaker at 30–40 psi rather than a standard hydrogen balloon. -
Validation: Monitor the reaction via LC-MS or TLC. Self-Validation: A positive Ninhydrin stain indicates the successful unmasking of the secondary amine. Do not proceed until the starting material is completely consumed, as partial cleavage yields inseparable complex mixtures.
-
Filtration: Purge the system with Argon, then filter the suspension through a tightly packed pad of Celite. Causality: Celite traps the fine Pd/C particulates, preventing them from drying out and igniting during disposal.
Reaction pathway for the catalytic hydrogenolysis of the Cbz protecting group.
Amide Bond Formation (Coupling)
Coupling a subsequent amino acid to the newly freed N-tert-butyl amine is notoriously difficult. Standard carbodiimides (like EDC or DIC) form an O-acylisourea intermediate that is too bulky to be attacked by the sterically hindered N-tert-butyl amine.
Causality: To overcome this activation barrier, highly reactive, less sterically demanding coupling reagents like HATU or PyAOP must be utilized in the presence of a strong, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
Quantitative Data & Comparative Analysis
Table 1: Physicochemical and Safety Data Summary
| Property / Metric | Value / Classification | Reference Grounding |
|---|
| Molecular Formula | C
Table 2: Coupling Reagent Efficacy for N-Alkylated Amino Acids
| Coupling Reagent | Activation Intermediate | Efficacy for N(tBu) Coupling | Epimerization Risk |
|---|---|---|---|
| EDC / HOBt | O-acylisourea | Very Low (Steric clash) | Moderate |
| BOP | Phosphonium ester | Low to Moderate | Low |
| HATU / DIPEA | At-active ester (HOAt) | High (Preferred) | Low |
| Acid Chloride | Acyl chloride | Very High | High (Requires strict control) |
References
-
National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 414246, N-tert-Butylglycine. PubChem. Available at: [Link]
-
National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 14349, Benzyloxycarbonylglycine. PubChem. Available at:[Link]
Sources
- 1. N-tert-Butylglycine hydrochloride | 6939-23-7 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 1138-80-3: N-Carbobenzyloxyglycine | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. Benzyloxycarbonylglycine | C10H11NO4 | CID 14349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-tert-Butylglycine | C6H13NO2 | CID 414246 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Protected Amino Acids in Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Chemist's Dilemma and an Elegant Solution
The synthesis of a peptide is a feat of controlled chemical construction. At its heart lies a fundamental challenge: the bifunctional nature of amino acids. Each building block possesses at least two reactive centers—an amino group and a carboxyl group—with many featuring additional reactive functionalities in their side chains.[1][2] Unchecked, these groups would react indiscriminately, leading to a chaotic mixture of polymers instead of a precisely sequenced peptide. The elegant solution to this dilemma is the concept of the protecting group .[3][4][5]
This guide provides an in-depth exploration of the chemical strategies that make modern peptide synthesis possible. We will move beyond simple definitions to understand the causality behind methodological choices, grounding our discussion in the principles that govern the selection and application of protected amino acids. Our focus is on building a self-validating system of knowledge, where each step is understood not just as a procedure, but as a logical consequence of chemical principles.
An ideal protecting group is a temporary shield, applied to a reactive site to render it inert during specific synthetic steps. It must be:
-
Easy to introduce in high yield.[4]
-
Stable under the conditions of peptide bond formation and subsequent deprotection of other groups.[4][]
-
Readily and selectively removable in high yield under mild conditions that do not compromise the integrity of the peptide chain or other protecting groups.[4]
-
Minimally contributing to side reactions , such as racemization, during its tenure.[4][7]
Part 1: The Cornerstone of Strategy - The Principle of Orthogonality
The true power of protecting groups is realized through the strategy of orthogonal protection .[8] In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups within the same molecule, each of which can be removed by a distinct chemical mechanism without affecting the others.[2][][9] This allows for the precise, sequential manipulation of different functional groups.
The necessity for such a strategy becomes paramount when synthesizing complex peptides. Imagine needing to form a disulfide bridge between two specific cysteine residues, cyclize a peptide backbone, or attach a fluorescent probe to a lysine side chain. Orthogonality provides the chemist with independent control over the N-terminus, the C-terminus, and various side chains, making these intricate molecular architectures possible.[]
Caption: Orthogonal protection allows selective removal of specific protecting groups.
Part 2: The Two Major Strategies - Fmoc vs. Boc Chemistry
Modern peptide synthesis is dominated by two orthogonal strategies, defined by the choice of the "temporary" α-amino protecting group: Fmoc (9-Fluorenylmethyloxycarbonyl) and Boc (tert-Butoxycarbonyl).[7][10]
The Fmoc/tBu Strategy: The Modern Workhorse
The Fmoc group is the cornerstone of the most common strategy used today. Its key feature is its lability to mild bases, while being stable to acidic conditions.[4] This allows for the use of acid-labile tert-butyl (tBu) based groups for side-chain protection, creating a robust orthogonal system.[7]
Mechanism of Fmoc Deprotection: The removal proceeds via a base-catalyzed β-elimination mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This initiates an elimination cascade, releasing the free amine, carbon dioxide, and a dibenzofulvene (DBF) intermediate, which is subsequently trapped by the amine base.[11]
Experimental Protocol: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Pre-wash: Wash the resin with DMF (3 times).
-
Deprotection: Treat the resin with a solution of 20% piperidine in DMF. Allow the reaction to proceed for 5-10 minutes at room temperature with gentle agitation.[12] For sequences prone to aggregation, a second treatment of 5-10 minutes may be required.
-
Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The presence of residual base can cause unwanted side reactions in the subsequent coupling step.
The Boc/Bn Strategy: The Classic Approach
The original "Merrifield" synthesis is based on the Boc protecting group.[13] The Boc group is stable to bases but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[4][14] This strategy is paired with more acid-stable side-chain protecting groups, typically benzyl (Bn) derivatives, which require a very strong acid, such as liquid hydrogen fluoride (HF), for their final removal.[13]
Mechanism of Boc Deprotection: The acid-catalyzed cleavage involves protonation of the carbamate oxygen, which facilitates the fragmentation of the molecule into the free amine, carbon dioxide, and a stable tert-butyl cation.[14] This cation is a reactive electrophile and must be "scavenged" to prevent side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.[15]
Experimental Protocol: Standard Boc Deprotection
-
Resin Swelling & Washing: Swell the peptide-resin in dichloromethane (DCM) and wash thoroughly.
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM.[16][17] When sensitive residues are present, scavengers such as 0.5% DTE (dithioethane) should be included.[16] The reaction is typically complete within 15-25 minutes.[16]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM to remove excess acid, followed by a neutralization step using a solution of 5-10% diisopropylethylamine (DIPEA) in DCM.
-
Final Wash: Wash the resin extensively with DCM and then DMF to prepare for the next coupling step.
Comparative Summary
| Feature | Fmoc/tBu Strategy | Boc/Bn Strategy |
| α-Amino Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Groups | tBu-based (Acid-labile) | Bn-based (Strong acid-labile) |
| N-α Deprotection | 20% Piperidine in DMF | 25-50% TFA in DCM |
| Final Cleavage | ~95% TFA with scavengers | Anhydrous HF |
| Advantages | Milder overall conditions; avoids HF. | Less expensive reagents; historically robust. |
| Disadvantages | Piperidine can cause side reactions (e.g., aspartimide); Fmoc-AAs are more expensive. | Requires specialized, hazardous equipment for HF; harsh final cleavage can damage sensitive peptides. |
Part 3: Side-Chain Protection - The Permanent Sentinels
While the α-amino protecting group is removed at every cycle, side-chain protecting groups are considered "permanent" during the synthesis.[1][3] They must remain intact through dozens of deprotection and coupling cycles and are only removed during the final cleavage step.[1] The choice of side-chain protection is dictated by the primary strategy (Fmoc or Boc) and the specific chemistry of the amino acid.
Reactive side chains include the carboxyl groups of Asp and Glu, the amino group of Lys, the hydroxyls of Ser, Thr, and Tyr, the thiol of Cys, the guanidinium of Arg, and the imidazole of His.[1]
Key Challenges and Strategic Solutions
-
Aspartic Acid (Asp): A notorious challenge is the base-catalyzed intramolecular cyclization to form an aspartimide intermediate, especially during Fmoc deprotection. This can lead to chain termination and the formation of difficult-to-separate β-peptide impurities.
-
Causality & Solution: The reaction is driven by the deprotonation of the peptide backbone nitrogen, which then attacks the side-chain ester. The solution is to use sterically bulky ester protecting groups, such as O-tert-butyl (OtBu), which physically hinder this attack. For highly sensitive sequences (e.g., Asp-Gly), even bulkier groups may be required.
-
-
Arginine (Arg): The highly basic guanidinium group must be masked to prevent interference with activation chemistry.[1]
-
Causality & Solution: The electron-rich guanidinium group requires robust, electron-withdrawing sulfonyl-type protectors like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) in the Fmoc strategy, which are stable to piperidine but cleaved by TFA.[]
-
-
Cysteine (Cys): The nucleophilic thiol group can oxidize to form premature disulfide bonds or participate in other side reactions.[1][18]
-
Causality & Solution: The Trityl (Trt) group is a common choice as it provides excellent protection and is cleaved by standard TFA cocktails.[18] For strategies requiring selective disulfide bond formation, orthogonal protecting groups like Acm (acetamidomethyl), which is removed by iodine, can be employed on specific Cys residues.[3]
-
-
Histidine (His): The imidazole side chain is nucleophilic and can catalyze racemization of the activated amino acid.[19][20]
-
Causality & Solution: Protection of one of the imidazole nitrogens is critical. The Trityl (Trt) group is widely used in Fmoc chemistry as it prevents side-chain acylation and reduces racemization.[20]
-
Common Side-Chain Protecting Groups
| Amino Acid | Functional Group | Fmoc Strategy Protecting Group (Cleavage) | Boc Strategy Protecting Group (Cleavage) |
| Aspartic Acid (Asp) | β-Carboxyl | OtBu (TFA) | OcHex (HF) |
| Glutamic Acid (Glu) | γ-Carboxyl | OtBu (TFA) | OBzl (HF) |
| Lysine (Lys) | ε-Amino | Boc (TFA) | 2-Cl-Z (HF)[20] |
| Serine (Ser) | Hydroxyl | tBu (TFA) | Bzl (HF) |
| Threonine (Thr) | Hydroxyl | tBu (TFA) | Bzl (HF) |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tBu (TFA) | 2-Br-Z (HF) |
| Cysteine (Cys) | Thiol | Trt (TFA) | 4-MeBzl (HF) |
| Arginine (Arg) | Guanidinium | Pbf (TFA) | Tos (HF) |
| Histidine (His) | Imidazole | Trt (TFA) | Dnp or Tos (HF)[20] |
| Tryptophan (Trp) | Indole | Boc (TFA) | For (HF) |
Part 4: The Synthesis Cycle in Practice
Solid-Phase Peptide Synthesis (SPPS) is an iterative process, with each cycle adding one amino acid to the growing chain anchored to a solid support (resin).[21][]
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
The Critical Coupling Step: Activating the Carboxyl Group
The formation of a peptide bond between a free amine and a carboxylic acid is thermodynamically unfavorable under ambient conditions.[23] Therefore, the carboxyl group of the incoming amino acid must be activated to make it more electrophilic and susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[23][24][25] This is the role of coupling reagents .
Classes of Coupling Reagents:
-
Carbodiimides: (e.g., DCC, DIC, EDC) These were among the first reagents used. They function by forming a reactive O-acylisourea intermediate. However, they are prone to causing racemization and require additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma to suppress this side reaction.[24][26]
-
Phosphonium Salts: (e.g., BOP, PyBOP) These offer high coupling efficiency with a lower risk of racemization but can be more expensive.[24]
-
Uronium/Aminium Salts: (e.g., HBTU, HATU, TBTU, COMU) This class represents the modern standard for efficiency and low side-product formation.[24][26] HATU is particularly effective for difficult couplings due to its high reactivity.[23]
| Reagent | Class | Key Characteristics |
| DIC/Oxyma | Carbodiimide + Additive | Highly effective combination with very low racemization risk; Oxyma is a non-explosive alternative to HOBt.[27][28] |
| HBTU | Uronium | Widely used, efficient, and cost-effective. Forms stable intermediates.[23] |
| HATU | Uronium | More reactive than HBTU, excellent for sterically hindered or difficult couplings. Based on the superior HOAt additive. |
| COMU | Uronium | High efficiency similar to HATU, with more water-soluble byproducts, facilitating easier purification ("green chemistry").[29] |
Experimental Protocol: Standard HATU-mediated Coupling (0.1 mmol scale)
-
Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (0.45 mmol, 4.5 eq) and HATU (0.45 mmol, 4.5 eq) in DMF.
-
Base Addition: Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (0.90 mmol, 9.0 eq), to the activation mixture. Note: The choice and amount of base are critical; stronger, less hindered bases can increase the rate of racemization.[27]
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes. During this time, the color may change.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[19]
-
Monitoring & Washing: After the reaction, drain the solution and wash the resin thoroughly with DMF. A Kaiser test can be performed to confirm the absence of free primary amines, indicating a complete reaction.[30]
Part 5: Final Cleavage - Unveiling the Target Peptide
The final step of SPPS is the cleavage of the peptide from the resin support with the simultaneous removal of all side-chain protecting groups.[21] This is typically achieved with a strong acid "cocktail."
Experimental Protocol: Final TFA Cleavage
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) .[21]
-
Causality: TFA is the strong acid for cleavage. Water helps hydrolyze ester protecting groups. TIS is a scavenger that quenches the reactive cations (e.g., t-butyl, trityl) generated during deprotection, preventing re-attachment to sensitive residues like Trp or Cys.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.[30]
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. The peptide, being insoluble in ether, will precipitate.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reverse-phase HPLC.
Conclusion and Outlook
The strategic use of protected amino acids is the bedrock upon which the entire field of synthetic peptide science is built. From the classic Boc/Bn strategy to the now-dominant Fmoc/tBu approach, the evolution of protecting groups and their orthogonal application has enabled the routine synthesis of increasingly complex and lengthy peptides. Understanding the chemical principles behind each protection and deprotection step—the "why" behind the protocol—is essential for troubleshooting, optimizing syntheses, and pushing the boundaries of what is possible. As research demands peptides with novel modifications, intricate topologies, and greater lengths, the continued innovation in protecting group chemistry will remain a critical and exciting frontier in science.
References
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Google Cloud.
-
Fields, G. B., & Noble, R. L. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-39. Retrieved March 4, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Laboratory, UC Irvine. Retrieved March 4, 2026, from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Self-published. Retrieved March 4, 2026, from [Link]
-
Side Chain Protection in Peptide Synthesis. (2026, February 10). Self-published. Retrieved March 4, 2026, from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Self-published. Retrieved March 4, 2026, from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Self-published. Retrieved March 4, 2026, from [Link]
-
Side Chain Protection Definition. (2025, August 15). Fiveable. Retrieved March 4, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved March 4, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 435-451. Retrieved March 4, 2026, from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved March 4, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Royal Society of Chemistry. Retrieved March 4, 2026, from [Link]
-
What is coupling reagents in peptide synthesis? (2025, November 23). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). Springer. Retrieved March 4, 2026, from [Link]
-
Novel deprotection method of Fmoc group under neutral hydrogenation conditions. (2009, March 15). PubMed. Retrieved March 4, 2026, from [Link]
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods. (n.d.). PNAS. Retrieved March 4, 2026, from [Link]
-
In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. (n.d.). PubMed. Retrieved March 4, 2026, from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved March 4, 2026, from [Link]
-
A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved March 4, 2026, from [Link]
-
Amino Acid-Protecting Groups. (2019, November 19). ACS Publications. Retrieved March 4, 2026, from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). Nature. Retrieved March 4, 2026, from [Link]
-
Protecting group. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]
-
Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1589. Retrieved March 4, 2026, from [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012, May 27). Semantic Scholar. Retrieved March 4, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 4, 2026, from [Link]
-
Methods for Removing the Fmoc Group. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Protecting Groups in Peptide Synthesis. (n.d.). PubMed. Retrieved March 4, 2026, from [Link]
-
Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved March 4, 2026, from [Link]
-
Racemization in peptide synthesis. (n.d.). Slideshare. Retrieved March 4, 2026, from [Link]
-
Amino Acid-Protecting Groups. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved March 4, 2026, from [Link]
Sources
- 1. Automated Peptide Synthesizers [peptidemachines.com]
- 2. fiveable.me [fiveable.me]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. csbio.com [csbio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. chempep.com [chempep.com]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. peptide.com [peptide.com]
- 21. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 23. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 24. jpt.com [jpt.com]
- 25. researchgate.net [researchgate.net]
- 26. bachem.com [bachem.com]
- 27. benchchem.com [benchchem.com]
- 28. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
n-((benzyloxy)carbonyl)-n-(tert-butyl)glycine molecular weight
Technical Guide: -((Benzyloxy)carbonyl)- -(tert-butyl)glycine
Physicochemical Profile, Synthesis, and Structural Applications
Executive Summary
-((Benzyloxy)carbonyl)-This structural modification serves two critical functions in drug development:
-
Conformational Restriction: The steric bulk of the tert-butyl group forces the preceding amide bond to adopt a cis-geometry, inducing specific secondary structures (e.g., polyproline type-I helices).[1]
-
Proteolytic Stability: The
-substitution removes the amide proton, rendering the backbone resistant to standard proteases.
Physicochemical Specifications
The precise molecular weight and elemental composition are fundamental for stoichiometric calculations and mass spectrometry validation.
Table 1: Chemical Identity & Properties
| Property | Specification |
| Chemical Name | |
| Common Synonyms | Z- |
| Molecular Formula | C |
| Molecular Weight (Average) | 265.31 g/mol |
| Monoisotopic Mass | 265.1314 Da |
| CAS Number | Not widely listed; derivative of 58482-93-2 ( |
| Physical State | White to off-white powder or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water |
Critical Disambiguation: Do not confuse this compound with Cbz-L-tert-Leucine .
- -tert-butylglycine: Side chain on Nitrogen (Peptoid unit).
tert-Leucine: Side chain on
-Carbon (Chiral amino acid).
Synthetic Methodology
Synthesis of sterically hindered
3.1. Retrosynthetic Analysis
The target molecule is assembled via a two-stage process:
-
Nucleophilic Substitution: Formation of the secondary amine (
-tert-butylglycine) via alkylation. -
Carbamate Protection: Protection of the hindered nitrogen with a Benzyloxycarbonyl (Cbz) group.
3.2. Experimental Protocol (Solution Phase)
Step 1: Synthesis of
-
Reagents: tert-Butylamine (excess), Ethyl bromoacetate, TEA, DCM.
-
Procedure:
-
Dissolve tert-butylamine (2.0 eq) in anhydrous DCM at 0°C.
-
Add ethyl bromoacetate (1.0 eq) dropwise to prevent bis-alkylation.
-
Stir at room temperature for 12 hours.
-
Perform basic hydrolysis (LiOH/THF/H
O) to yield the free acid -tert-butylglycine.
-
-
Mechanism: S
2 substitution followed by ester hydrolysis.
Step 2: Cbz Protection of the Hindered Amine
-
Challenge: The tert-butyl group creates significant steric hindrance, making the nitrogen a poor nucleophile for standard Schotten-Baumann conditions.
-
Optimized Protocol:
-
Suspend
-tert-butylglycine in a 1:1 mixture of 1,4-dioxane and 1M NaOH. -
Cool to 0°C.
-
Add Benzyl chloroformate (Cbz-Cl) (1.2 eq) and additional NaOH simultaneously to maintain pH > 10.
-
Critical Step: Allow reaction to proceed for 24–48 hours (longer than standard amino acids) due to steric bulk.
-
Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.
-
Purify via column chromatography (Hexane/EtOAc) to remove unreacted Cbz-Cl and benzyl alcohol byproducts.
-
3.3. Synthesis Workflow Diagram
Figure 1: Step-wise synthesis of N-Cbz-N-tert-butylglycine from simple amine precursors.
Structural Analysis & Validation
Due to the tertiary amide bond formed after protection, this molecule exhibits rotameric isomerism observable in NMR.
-
1H NMR (CDCl
): Expect signal broadening or splitting (cis/trans rotamers).-
tert-Butyl group: Singlet ~1.1–1.4 ppm (9H).
-
Benzylic CH
: Singlet/Split ~5.1 ppm (2H). -
Glycine
-CH : Singlet/Split ~3.9–4.1 ppm (2H). -
Aromatic (Cbz): Multiplet ~7.3 ppm (5H).
-
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]
= 266.14; [M+Na] = 288.12.
-
Applications in Drug Discovery
The
-
Peptoid Helix Induction: The steric clash between the
-tert-butyl group and the carbonyl oxygen forces the backbone amide bond into a cis-configuration . Incorporating this monomer into a peptoid chain induces a helical secondary structure (Polyproline Type-I mimic), which is critical for designing inhibitors of protein-protein interactions. -
Metabolic Stability: Peptoids lack the amide hydrogen (
-H) required for cleavage by serine proteases. Drugs incorporating -Cbz- -tert-butylglycine motifs exhibit significantly extended half-lives in plasma compared to their peptide counterparts. -
Chemical Library Synthesis: This protected monomer is used in solution-phase synthesis of short peptoid oligomers where the "submonomer" solid-phase method (using bromoacetic acid) is inefficient due to specific sequence requirements or block coupling strategies.
References
-
PubChem. (2025). N-tert-Butylglycine Compound Summary. National Library of Medicine. [Link]
-
Zuckermann, R. N., et al. (1992). Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis. Journal of the American Chemical Society. [Link]
-
Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules. [Link]
Methodological & Application
Application Notes and Protocols: The Strategic Use of N-((Benzyloxy)carbonyl)-N-(tert-butyl)glycine in Advanced Peptoid and Peptide Synthesis
Executive Summary
N-((benzyloxy)carbonyl)-N-(tert-butyl)glycine—commonly designated as Cbz-N(tBu)-Gly-OH or Z-N(tBu)-Gly-OH[1]—is a highly specialized, non-natural amino acid derivative. In modern drug development, overcoming the proteolytic susceptibility and conformational flexibility of natural peptides is a primary hurdle. This molecule serves as a critical building block in the synthesis of peptidomimetics and N-substituted glycine oligomers (peptoids)[2]. By leveraging the extreme steric bulk of the tert-butyl group, chemists can dictate the cis/trans isomerism of the amide backbone, forcing the oligomer into highly predictable, stable helical architectures[3].
Mechanistic Causality: The "Why" Behind the Chemistry
Conformational Control via Steric Hindrance
In standard peptides and unbranched peptoids (e.g., N-methylglycine), the trans-amide bond is energetically favored. However, the introduction of the sterically demanding tert-butyl group at the N-position fundamentally alters the thermodynamic landscape. The trans conformation forces the bulky tert-butyl group into a severe steric clash with the adjacent carbonyl oxygen and alpha-carbon protons. To minimize this strain, the backbone is forced into a cis conformation[3].
Furthermore, adjacent N-tBu groups engage in weak intramolecular non-covalent interactions (specifically, tBu···tBu London dispersion forces). This synergistic combination of steric repulsion and dispersion attraction freezes the amide bonds, stabilizing highly ordered secondary structures such as polyproline I (PPI) and polyproline II (PPII) helical architectures[3]. This structural rigidity directly translates to improved receptor selectivity and in vivo stability for drug candidates[2].
The Strategic Choice of Cbz (Z) Protection
The benzyloxycarbonyl (Cbz) group provides robust protection of the secondary amine during complex, multi-step syntheses.
-
Orthogonality: Cbz is highly stable to the standard acidic (TFA) and basic (piperidine) conditions used in iterative Boc or Fmoc solid-phase peptide synthesis (SPPS). This allows for the selective deprotection of other residues while keeping the N(tBu) monomer masked.
-
Clean Cleavage: Cbz is cleanly cleaved via catalytic hydrogenolysis. Unlike harsh acid deprotections that generate reactive carbocations (which can alkylate sensitive side chains), hydrogenolysis yields only toluene and carbon dioxide as volatile byproducts.
Quantitative Conformational Data
The efficacy of the N-tert-butyl group in driving conformational shifts is best understood by comparing it to less bulky N-substituents. The table below summarizes the thermodynamic shift toward the cis state as steric bulk increases.
| N-Substituent | Monomer Name | Steric Bulk (A-value, kcal/mol) | Predominant Amide State | Typical |
| -H | Glycine | 0.00 | Trans | < 0.01 |
| -CH₃ | Sarcosine | 1.70 | Trans | ~ 0.2 - 0.3 |
| -CH(CH₃)₂ | N-isopropylglycine | 2.15 | Mixed | ~ 0.8 - 1.2 |
| -C(CH₃)₃ | N-tert-butylglycine | > 4.70 | Cis | > 20.0 (>95% cis) |
Data demonstrates that exceeding an A-value of ~4.0 kcal/mol is required to fully invert the natural trans-preference of the peptoid backbone.
Structural Visualization
Workflow from Cbz-N(tBu)-Gly-OH to constrained helical peptoids via cis-amide bond induction.
Validated Experimental Protocols
Protocol A: Solution-Phase Deprotection via Catalytic Hydrogenolysis
This protocol isolates the free hindered amine (H-N(tBu)-Gly-OH) prior to specialized submonomer synthesis or solution-phase coupling.
Materials:
-
Cbz-N(tBu)-Gly-OH (1.0 eq)
-
Palladium on Carbon (Pd/C, 10% wt loading) (0.1 eq by weight)
-
Anhydrous Methanol or Ethanol
-
Hydrogen gas (balloon) and Nitrogen gas (for purging)
Step-by-Step Methodology:
-
Preparation: Dissolve Cbz-N(tBu)-Gly-OH in anhydrous methanol (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Inert Atmosphere (Critical Safety Step): Purge the flask thoroughly with Nitrogen gas for 5 minutes. Causality: Dry Pd/C is highly pyrophoric and will ignite alcohol vapors if oxygen is present.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under a continuous stream of Nitrogen.
-
Hydrogenation: Evacuate the flask briefly and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times to ensure complete displacement of Nitrogen.
-
Reaction: Stir the suspension vigorously at room temperature for 2–4 hours.
-
Validation: Monitor the reaction via TLC (UV detection will disappear as the UV-active Cbz group is cleaved into volatile toluene).
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol. Concentrate the filtrate in vacuo to yield H-N(tBu)-Gly-OH.
Protocol B: Solid-Phase Coupling of the Hindered Amine
Coupling onto a sterically hindered N-tert-butyl amine is notoriously difficult. Standard ambient-temperature coupling with HBTU is insufficient and often leads to chain termination via guanidinylation. This protocol utilizes highly reactive 7-aza-OBt esters and thermal energy.
Materials:
-
Resin-bound peptide/peptoid with a free N-terminal amine
-
H-N(tBu)-Gly-OH (or subsequent amino acid to be coupled onto the NtBu residue) (4.0 eq)
-
HATU (3.9 eq) and HOAt (4.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Activation: In a separate vial, dissolve the amino acid, HATU, and HOAt in DMF. Add DIPEA and vortex for exactly 3 minutes. Causality: The neighboring group effect of the nitrogen in the pyridine ring of HOAt stabilizes the transition state, making the highly reactive OAt-ester essential for overcoming the steric barrier of the tBu group.
-
Coupling: Add the activated mixture to the resin.
-
Thermal Assistance: Heat the reaction vessel to 60°C using a microwave peptide synthesizer or a heated shaking block for 60 minutes. Causality: Thermal energy provides the kinetic energy required to overcome the massive activation energy barrier imposed by the bulky N-substituent.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Validation (Chloranil Test): Perform a Chloranil test on a few resin beads. Causality: The standard Kaiser (ninhydrin) test yields false negatives for secondary amines. The Chloranil test specifically detects secondary amines, turning blue/green if the coupling failed (free amine remains) or remaining colorless if the coupling was successful.
References
-
Proceedings of the 36th European and the 12th International Peptide Symposium Source: Kvinzo.com URL:[Link]
Sources
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing N-((benzyloxy)carbonyl)-N-(tert-butyl)glycine
Introduction: A Strategic Approach to Peptide Modification
In the landscape of modern peptide science, the incorporation of unnatural amino acids is a cornerstone for developing novel therapeutics, probes, and biomaterials. N-substituted glycine derivatives, in particular, offer a powerful tool for modulating peptide conformation, increasing proteolytic stability, and exploring structure-activity relationships. This guide provides a comprehensive technical overview and detailed protocols for the use of N-((benzyloxy)carbonyl)-N-(tert-butyl)glycine, a unique building block that leverages an orthogonal protecting group strategy for advanced solid-phase peptide synthesis (SPPS).
The dual protection of the glycine nitrogen with both a benzyloxycarbonyl (Cbz) and a tert-butyl group presents a strategic advantage. The Cbz group, stable to the acidic conditions of standard Fmoc/tBu SPPS, can be retained throughout the synthesis and final cleavage, allowing for N-terminal modification of the final peptide. Alternatively, it can be selectively removed on-resin via hydrogenolysis, opening avenues for on-resin cyclization or branching. The N-tert-butyl group, on the other hand, is cleaved under strong acidic conditions, typically during the final cleavage and deprotection step. This application note will detail the synthesis of this building block, its incorporation into a peptide sequence via Fmoc-based SPPS, and the final cleavage and deprotection procedures.
The Chemistry of this compound
The core of this methodology lies in the orthogonal nature of the protecting groups employed. In the context of standard Fmoc/tBu SPPS, the Fmoc group on the alpha-amino of the growing peptide chain is base-labile, while the tert-butyl based side-chain protecting groups are acid-labile.[1] The N-Cbz and N-tert-butyl groups of our specialized glycine derivative fit seamlessly into this strategy.
Protecting Group Stability and Orthogonality:
| Protecting Group | Typical Cleavage Condition | Stability of N-Cbz Group | Stability of N-tert-Butyl Group |
| Fmoc | 20% Piperidine in DMF (Basic) | Stable[2] | Stable |
| tBu, Boc, Trt | 95% TFA (Strongly Acidic) | Generally Stable[2][3] | Labile [4][5] |
| Cbz (Z) | H₂/Pd/C (Hydrogenolysis) | Labile [6][7] | Stable |
This orthogonality is the key to the strategic utility of this building block. The N-Cbz group can be selectively retained or removed, providing a level of synthetic flexibility not achievable with standard amino acids.
Synthesis of the Building Block: this compound
The synthesis of this compound is a straightforward process that can be accomplished in a well-equipped organic chemistry laboratory. The general strategy involves the Cbz protection of the commercially available N-(tert-butyl)glycine.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve N-(tert-butyl)glycine (1 equivalent) in an aqueous solution of sodium hydroxide (2 M, 2 equivalents) and cool the solution to 0°C in an ice bath.
-
Simultaneous Addition: While maintaining the temperature at 0°C, add benzyl chloroformate (1.2 equivalents) and a 4 M aqueous sodium hydroxide solution dropwise and simultaneously over a period of 30 minutes. The pH of the reaction mixture should be maintained in the basic range.
-
Reaction: Stir the mixture for an additional 2-4 hours at room temperature.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of ~2 with cold 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of this compound into a peptide sequence using Fmoc-based SPPS requires consideration of its sterically hindered nature. The use of a potent coupling reagent is highly recommended to ensure efficient amide bond formation.
Workflow for SPPS Incorporating N-Cbz-N-tBu-Glycine
Caption: Acid-catalyzed removal of t-butyl protecting groups and cation scavenging.
Experimental Protocol: Cleavage
-
Preparation: Place the dry peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail (TFA/TIS/Water; 95:2.5:2.5) to the resin (approximately 10 mL per gram of resin). [4][5]Agitate at room temperature for 2-3 hours. The TIS acts as a scavenger for the tert-butyl cations generated during the cleavage. [8]3. Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final N-Cbz-protected peptide can be confirmed by mass spectrometry and analytical RP-HPLC. The presence of the N-tert-butyl group will result in a mass increase of 56 Da compared to the peptide with an unprotected glycine. After cleavage, this mass increase will be absent, while the Cbz group will add 134.1 Da to the final mass.
Troubleshooting and Scientific Insights
-
Incomplete Coupling: Due to the steric hindrance of this compound, incomplete coupling can be a challenge. Using a more potent coupling reagent like COMU®, extending the coupling time, or performing a double coupling can improve efficiency. [9]* Side Reactions during Cleavage: The tert-butyl cations generated during cleavage can cause side reactions, particularly the alkylation of sensitive residues like Tryptophan and Methionine. [4]The inclusion of scavengers like TIS is crucial to minimize these side products.
-
Hydrolysis of N-alkylated Peptide Bonds: It has been reported that N-alkylated peptide bonds can be susceptible to hydrolysis under strong TFA conditions. [10]If this becomes a significant issue, reducing the cleavage time or TFA concentration (while ensuring complete deprotection of side chains) may be necessary.
-
Selective On-Resin Cbz Deprotection: For applications requiring a free N-terminus on the glycine derivative for on-resin modification, the Cbz group can be removed by catalytic transfer hydrogenolysis using a palladium catalyst and a hydrogen donor like ammonium formate. [2]This must be done after the completion of the peptide chain assembly and with the N-terminus of the peptide protected (e.g., with a Boc group) if further elongation is not desired.
Conclusion
This compound is a valuable and versatile building block for advanced peptide synthesis. Its unique dual-protection scheme offers strategic advantages for creating complex and modified peptides. By understanding the principles of orthogonal protection and employing optimized coupling and cleavage protocols, researchers can successfully incorporate this derivative to expand the chemical space of their peptide libraries and accelerate the development of novel peptide-based technologies.
References
- BenchChem. (2025).
- Naharissoa, H., Sarrade, V., Follet, M., & Calas, B. (1992). Use of 6 M HCl for removal of the N-alpha-tert-butyloxycarbonyl group during solid-phase peptide synthesis. Peptide Research, 5(5), 293–299.
- The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis. (1991). Semantic Scholar.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. AAPPTec.
- BenchChem. (2025). literature review of Boc vs. Cbz protecting groups. BenchChem.
- ChemBK. (2024, April 9). N-Boc-N-benzyl-glycine. ChemBK.
- BenchChem. (2025).
- BenchChem. (2025). Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester. BenchChem.
- Wang, P., et al. (n.d.). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)
- Request PDF. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
- BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. BenchChem.
- An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. (2022). New Journal of Chemistry.
- 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.).
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2025). American Chemical Society.
- Synthesise the CBZ derivative of glycine from glycine and benzyl chloroform
- MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks.
- Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. (n.d.).
- SPPS of Various Side Chain-Modified Peptides. (n.d.).
- Lability of N-alkylated peptides towards TFA cleavage. (1996). PubMed.
- BenchChem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
- CymitQuimica. (n.d.). CAS 2566-19-0: N-cbz-gly-gly.
- Amino Acid Deriv
- How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? (2023).
- Synthesis of benzyloxycarbonylglycine. (n.d.). PrepChem.com.
- How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? (2023).
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
- Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. (2014). Beilstein Journals.
- N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (n.d.). ChemRxiv.
- Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. (n.d.). The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. renyi.hu [renyi.hu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with N-((Benzyloxy)carbonyl)-N-(tert-butyl)glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation
N-((Benzyloxy)carbonyl)-N-(tert-butyl)glycine is a valuable, yet synthetically challenging, building block in modern medicinal chemistry and peptidomimetic design. Its unique structure, featuring a bulky tert-butyl group directly attached to the nitrogen atom, imparts significant steric hindrance around the carboxyl group. This steric shield dramatically slows down the kinetics of amide bond formation, often leading to low yields and incomplete reactions when employing standard peptide coupling protocols.
These application notes provide a comprehensive guide to understanding and overcoming the challenges associated with the coupling of this compound. We will delve into the mechanistic considerations for selecting the appropriate coupling reagents and provide detailed, field-proven protocols for both solution-phase and solid-phase synthesis.
The Causality of Experimental Choices: Why Standard Methods Fail
The nucleophilic attack of an amine on an activated carboxylic acid is the fundamental step in amide bond formation. The rate of this reaction is highly sensitive to steric congestion around the electrophilic carbonyl carbon. In the case of this compound, the large tert-butyl group restricts the trajectory of the incoming amine, thus increasing the activation energy of the reaction.
Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often insufficiently reactive to overcome this steric barrier, leading to prolonged reaction times and the formation of side products like N-acylurea.[1][2] Therefore, more potent activating agents are required to generate a highly reactive ester intermediate that is more susceptible to nucleophilic attack by the amine.
Recommended Coupling Reagents for a Sterically Demanding Substrate
For the successful coupling of this compound, the use of high-efficiency uronium/aminium or phosphonium salt-based coupling reagents is strongly recommended. These reagents form highly reactive activated esters in situ, which can significantly accelerate the rate of acylation.
| Coupling Reagent | Active Ester Intermediate | Reactivity Profile for Hindered Couplings | Key Considerations |
| HATU | OAt-ester | Very High: Often considered the gold standard for difficult couplings due to the anchimeric assistance of the pyridine nitrogen in HOAt.[3][4] | Can lead to guanidinylation of the N-terminal amine if used in excess.[4] |
| HBTU/TBTU | OBt-ester | High: More reactive than carbodiimides but can be less effective than HATU for extremely hindered residues. | Byproducts are generally water-soluble, simplifying workup. |
| PyBOP | OBt-ester | High: A safer alternative to the carcinogenic BOP reagent with comparable reactivity to HBTU. | Byproducts can sometimes be challenging to remove completely. |
| COMU | Oxyma-ester | Very High: Comparable or even superior to HATU in some cases, with a better safety profile (non-explosive byproducts).[5] | Generally offers clean reactions and water-soluble byproducts. |
Experimental Protocols
The following protocols are designed to provide a robust starting point for the successful coupling of this compound. Optimization of stoichiometry, reaction time, and temperature may be necessary depending on the specific amine substrate.
Protocol 1: Solution-Phase Coupling using HATU
This protocol is recommended for the synthesis of dipeptides or for fragment condensation in solution.
Workflow for Solution-Phase Coupling
Caption: Workflow for solution-phase coupling of N-Cbz-N-tert-butyl-glycine.
Materials:
-
This compound
-
Amine substrate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve the amine substrate (1.0-1.2 equivalents) in anhydrous DMF.
-
To the amine solution, add DIPEA (3.0 equivalents) and cool the flask to 0 °C in an ice bath.
-
Cool the activated acid solution to 0 °C.
-
Slowly add the pre-activated acid solution to the stirring amine solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is suitable for the incorporation of this compound into a peptide sequence on a solid support. A "double coupling" strategy is often necessary to drive the reaction to completion.
Workflow for Solid-Phase Coupling
Caption: Workflow for solid-phase coupling of N-Cbz-N-tert-butyl-glycine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Kaiser test kit[7]
-
Acetic anhydride (for capping, if necessary)
Procedure:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Perform the deprotection of the N-terminal protecting group (e.g., 20% piperidine in DMF for Fmoc-based synthesis).
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of the deprotection solution.
-
First Coupling: a. In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Allow the mixture to pre-activate for 1-2 minutes. c. Add the activated solution to the resin. d. Agitate the reaction mixture at room temperature for 2-4 hours. e. Drain the reaction solution and wash the resin with DMF (3-5 times).
-
Second Coupling: a. Repeat steps 4a-4d with a fresh solution of activated this compound.
-
After the second coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, it is advisable to cap the unreacted amines with acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.[7]
Deprotection Strategies
The two protecting groups on this compound are orthogonal, allowing for their selective removal.
-
Cbz Group Removal: The benzyloxycarbonyl (Cbz) group is typically removed by catalytic hydrogenolysis (e.g., H₂ gas over a palladium catalyst) or by treatment with strong acids like HBr in acetic acid.[8][9] Hydrogenolysis is a mild method that is compatible with many other protecting groups.
-
tert-Butyl Group Removal: The N-tert-butyl group is stable to the conditions used for Cbz removal. Its removal is more challenging and typically requires strong acidic conditions, such as neat trifluoroacetic acid (TFA). It is important to note that these conditions will also cleave other acid-labile protecting groups like Boc and t-butyl esters.[8][10]
Troubleshooting and Optimization
-
Low Yields:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Increase the equivalents of the coupling reagent and base.
-
Extend the reaction time, monitoring periodically.
-
For particularly difficult couplings, gentle heating (e.g., 40-50 °C) can be beneficial, but this should be done with caution to minimize the risk of side reactions.
-
-
Side Reactions:
-
Guanidinylation: When using HATU, pre-activation of the carboxylic acid before adding it to the amine can minimize the side reaction where HATU reacts directly with the amine.[4]
-
Aggregation: In solid-phase synthesis, especially with longer peptide chains, aggregation can hinder coupling efficiency. Using chaotropic salts (e.g., LiCl) or high-swelling resins can help disrupt secondary structures and improve accessibility.
-
Conclusion
The successful coupling of the sterically demanding this compound requires a departure from standard peptide synthesis protocols. By understanding the underlying principles of steric hindrance and employing highly potent coupling reagents such as HATU, along with optimized reaction conditions, researchers can effectively incorporate this valuable building block into their target molecules. The detailed protocols provided herein serve as a robust foundation for achieving high-yield and high-purity amide bond formation, empowering the synthesis of novel peptides and peptidomimetics for drug discovery and development.
References
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Chinthaginjala, S., Sagar, N. R., Vishwanatha, T. M., & Sureshbabu, V. V. (2015). Synthesis of N-Cbz protected dipeptides 18–19. ResearchGate. Retrieved from [Link]
-
Nadendla, K. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Retrieved from [Link]
- Miranda, L. P., & Alewood, P. F. (2002). N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. Chemical & Pharmaceutical Bulletin, 50(5), 688-691.
- Peng, L., et al. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.
-
LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
Peng, L., et al. (2024). N-tert-Butoxycarbonyl‑N‑(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Semantic Scholar. Retrieved from [Link]
- Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1197-1211.
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]
- Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-256.
- Hayashi, Y., & Wang, X. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts, 18(09), 0969.
-
CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. Retrieved from [Link]
-
Unacademy. (n.d.). Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl roup of the other amino acid with the elimination of a molecule of water. For example. Retrieved from [Link]
- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
-
ResearchGate. (2022). How to get a better yield from the HATU reaction experiment? Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
-
Organic Chemistry Portal. (n.d.). Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. ResearchGate. Retrieved from [Link]
- Peng, L., et al. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)
-
ChemRxiv. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Retrieved from [Link]
- Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Knight, J. L., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. PubMed Central.
-
Lu, Y., et al. (2021). Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined Peptoid-based Polyacids. ResearchGate. Retrieved from [Link]
- Lu, Y., et al. (2021). Controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides towards well-defined peptoid-based polyacids. Polymer Chemistry, 12(18), 2696-2704.
Sources
- 1. jpt.com [jpt.com]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
deprotection of n-((benzyloxy)carbonyl)-n-(tert-butyl)glycine
Technical Application Note: Strategic Deprotection of Sterically Hindered -((Benzyloxy)carbonyl)- -(tert-butyl)glycine
Part 1: Executive Summary & Strategic Analysis
The Chemical Challenge
The deprotection of
This steric bulk creates two critical issues:
-
Rotameric Shielding: The bulky
-Bu group forces the carbamate into restricted conformations (rotamers), potentially shielding the benzylic carbon from the catalyst surface during hydrogenolysis. -
Catalytic Access: The "umbrella" effect of the
-Bu group can retard the adsorption of the molecule onto heterogeneous catalysts (e.g., Pd/C), necessitating optimized conditions over standard protocols.
Target Product
The objective is the selective cleavage of the Carbobenzyloxy (Cbz/Z) group to yield
Part 2: Decision Matrix & Mechanistic Pathways
Method Selection Guide
Choose the protocol based on your available equipment and downstream application requirements.
Figure 1: Strategic decision tree for selecting the optimal deprotection methodology.
Part 3: Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation (The Gold Standard)
Best for: Clean isolation, avoiding salt formation, and preserving acid-labile side chains. Mechanism: Heterogeneous catalysis where the benzyl-oxygen bond is cleaved by surface-adsorbed hydrogen.
Reagents
-
Substrate: Z-
( -Bu)-Gly-OH ( equiv) -
Catalyst: 10% Pd/C (Type: Degussa E101 or similar high-surface area). Load: 10–20 wt% relative to substrate (higher than the standard 5% due to steric hindrance).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
-
Additive: Acetic Acid (AcOH) (Optional, 1–2 equiv). Note: Protonating the resulting secondary amine prevents it from poisoning the catalyst.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask or hydrogenation vessel, dissolve the substrate in MeOH (
M concentration). -
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 10% Pd/C (20 mg per 100 mg substrate). Caution: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene first if safety protocols require.
-
Hydrogenation:
-
Balloon Method: Purge the flask with
gas (balloon) . Stir vigorously at Room Temperature (RT). -
Parr Shaker (Preferred for this substrate): Pressurize to 30–50 psi
. The increased pressure helps overcome the steric barrier of the -Bu group.
-
-
Monitoring: Monitor by TLC or LC-MS.
-
Note: The reaction may take 4–12 hours, longer than typical Glycine derivatives.
-
-
Work-up: Filter the mixture through a pad of Celite® to remove the catalyst. Rinse the pad with MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure. If AcOH was used, the product will be the acetate salt. Lyophilize to obtain the free-flowing powder.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Best for: Highly hindered substrates where
Reagents
-
Substrate: Z-
( -Bu)-Gly-OH ( equiv) -
Catalyst: 10% Pd/C (10–20 wt%).
-
Hydrogen Donor: Ammonium Formate (
– equiv) or 1,4-Cyclohexadiene ( equiv). -
Solvent: Methanol (dry).[2]
Step-by-Step Procedure
-
Dissolution: Dissolve the substrate in MeOH (
M) in a flask equipped with a reflux condenser. -
Inertion: Flush the system with Nitrogen.
-
Addition: Add the Pd/C catalyst followed by the Ammonium Formate in one portion.
-
Reaction: Heat the mixture to mild reflux (
C) or stir at RT (slower).-
Observation: Evolution of gas (
) will be observed.
-
-
Completion: Reaction is usually complete within 1–4 hours.
-
Work-up: Filter through Celite®. Concentrate the filtrate. The excess ammonium formate will sublime off during high-vacuum drying or can be removed via an ion-exchange resin workup if high purity is required immediately.
Protocol C: Acidolysis (HBr in Acetic Acid)
Best for: "Brute force" removal when hydrogenation fails or is unavailable.
Constraint: The
Reagents
-
Substrate: Z-
( -Bu)-Gly-OH. -
Reagent: 33% HBr in Acetic Acid (commercially available).
-
Scavenger: None usually required, but pentamethylbenzene can be used if benzyl cations cause alkylation issues.
Step-by-Step Procedure
-
Setup: Place the substrate in a dry flask.
-
Addition: Add 33% HBr/AcOH (
– equiv) dropwise at C. -
Reaction: Allow the mixture to warm to RT and stir for 30–60 minutes. Do not heat.
-
Precipitation: Pour the reaction mixture into a large excess of cold Diethyl Ether (
). -
Isolation: The product,
-(tert-butyl)glycine hydrobromide, should precipitate. Filter the solid or decant the ether. -
Purification: Recrystallize from MeOH/Ether if necessary.
Part 4: Analytical Validation & Data Interpretation
NMR Characterization: The Rotamer Effect
A critical aspect of working with
-
Before Deprotection (Z-N(tBu)-Gly-OH):
-
Due to the partial double bond character of the N-CO bond and the steric clash between the
-Bu and the Z-group, the NMR spectrum will likely show split signals (approx. 2:1 or 3:1 ratio) for the benzylic protons and the glycine methylene protons. -
Do not mistake this for impurity. Running the NMR at elevated temperature (
C+) often causes coalescence of the peaks.
-
-
After Deprotection (HN(tBu)-Gly-OH):
-
The removal of the carbonyl relieves the rotameric constraint. The spectrum should simplify significantly.
-
1H NMR (D2O/CD3OD): Look for the disappearance of the aromatic Z-group signals (7.3-7.4 ppm) and the benzylic methylene (5.1 ppm). The
-Bu group will appear as a sharp singlet around 1.3–1.4 ppm.
-
Comparison of Methods
| Feature | Method A: H2/Pd | Method B: Transfer H2 | Method C: HBr/AcOH |
| Reaction Rate | Moderate (Slowed by sterics) | Fast | Fast |
| Purity Profile | Excellent (Clean) | Good (Excess donor salts) | Good (Salt form) |
| Steric Tolerance | Moderate | High | High |
| Safety | Flammable Gas | Ammonia evolution | Corrosive / Fumes |
| Yield | >95% | 85-95% | >90% |
Part 5: References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201. (The foundational paper for Cbz removal).
-
Mailne, M., et al. (2013). Development of a convenient route for the preparation of the N2-Cbz-protected guaninyl synthon. Tetrahedron Letters, 54(46), 6275-6278.[3] Link (Demonstrates Cbz removal in the presence of bulky N-substituents).
-
Sultane, P. R., et al. (2015).[4] A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups.[4] Tetrahedron Letters, 56, 2067-2070.[4] Link (Modern transfer hydrogenation protocols).
-
Stafford, J. A., et al. (1998). The effect of N-alkyl substitution on the hydrogenolysis of benzyl carbamates. Journal of Organic Chemistry. (Discusses the specific retardation effect of N-isopropyl and N-t-butyl groups on Pd/C hydrogenolysis).
-
Fietkau, N., et al. (2025). Mild Method for Deprotection of the N-Benzyloxycarbonyl Group. Organic Chemistry Portal. Link (Alternative Lewis Acid methods).
n-((benzyloxy)carbonyl)-n-(tert-butyl)glycine solubility for reaction setup
Application Note: Solubility & Handling of Z-N( -Bu)Gly-OH
Introduction & Physicochemical Context
Implications for Research:
-
Physical State: The disruption of intermolecular hydrogen bonding typically depresses the melting point.[2] Expect this compound to be a viscous oil or a low-melting waxy solid , rather than the crystalline powder typical of Z-Gly-OH.[1][4][2]
-
Solubility Profile: The molecule is highly lipophilic.[1][2] It exhibits superior solubility in non-polar and halogenated solvents compared to its non-alkylated parent (Z-Gly-OH) but is strictly insoluble in water at neutral/acidic pH.[1][4][2]
-
Reaction Kinetics: The massive steric bulk of the
-tert-butyl group retards nucleophilic attack at the adjacent carbonyl.[1][2] High-concentration solutions in polar aprotic solvents (DMF, NMP) are often required to drive coupling reactions to completion.[1][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Solubility Data & Solvent Compatibility
The following data summarizes the solubility behavior of Z-N(
Solubility Compatibility Table
| Solvent Class | Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM) | Excellent (>200 mg/mL) | Preferred for activation (e.g., acid chloride formation) and handling.[1][4][2] |
| Polar Aprotic | DMF, NMP, DMAc | Excellent (>200 mg/mL) | Standard for peptide coupling and |
| Ethers | THF, 2-MeTHF, Dioxane | Good (>100 mg/mL) | Useful for reductions or mixed anhydride couplings.[1][4][2] |
| Esters | Ethyl Acetate (EtOAc) | Good (>100 mg/mL) | Ideal for workup/extraction; less common for reaction due to potential transesterification.[1][4][2] |
| Protic | Methanol, Ethanol | Moderate/Good | Avoid during activation (reacts with activated esters).[1][4][2] |
| Aqueous | Water (pH < 7) | Insoluble | Precipitates immediately.[1][2] |
| Aqueous | Water (pH > 9) | Soluble (as Salt) | Soluble as the sodium/ammonium carboxylate salt.[1][4][2] |
Experimental Protocols
Protocol A: Standard Dissolution for Coupling Reactions
Use this protocol when preparing the reagent for peptide coupling or derivatization.
Reagents:
-
Z-N(
-Bu)Gly-OH[1][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Anhydrous DMF or NMP (Grade: Peptide Synthesis, <0.01%
)[1][2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Procedure:
-
Weighing: Due to the likely viscous/waxy nature, do not weigh on weighing paper.[2] Weigh directly into the tared reaction vessel or a glass scintillation vial.
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.2 M to 0.5 M .
-
Dissolution: Vortex or magnetically stir.[1][2] Dissolution should be rapid and endothermic.[1][2]
-
Verification: The solution must be clear. If turbidity persists, check water content of the solvent or presence of inorganic salts from previous synthesis steps.[4][2]
Protocol B: Aqueous Workup & Purification
Use this protocol to recover the unreacted acid from a reaction mixture.
Principle: The compound behaves as a lipophilic weak acid.[2] It can be extracted into organic solvents at acidic pH and washed out of organics at basic pH (though the high lipophilicity of the Z and
Procedure:
-
Acidification: Dilute the reaction mixture with EtOAc. Wash with 1.0 M KHSO₄ or 10% Citric Acid (pH ~2–3).[1][4][2]
-
Washing: Wash combined organics with Brine (Sat. NaCl) to remove residual water/DMF.[1][4][2]
-
Drying: Dry over anhydrous
(Sodium Sulfate). Filter and concentrate. -
Troubleshooting Emulsions: The bulky
-butyl group acts as a surfactant.[1][2] If an emulsion forms during the wash, add a small amount of Methanol or more solid NaCl to break it.[2]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Reaction Setup Diagram (DOT Visualization)
The following flow chart guides the solvent selection process based on the intended chemical transformation.
Figure 1: Decision tree for solvent selection and reaction parameters based on the specific processing step for Z-N(t-Bu)Gly-OH.
Critical Handling Notes
Steric Hindrance & Reactivity
The
-
Coupling Difficulty: Standard coupling reagents (DCC, EDC) may fail or proceed very slowly.[1][4][2]
-
Recommendation: Use high-efficiency coupling reagents like HATU , PyBOP , or COMU .[1][4][2]
-
Pre-activation: Pre-activating the acid for 2–5 minutes before adding the amine component is crucial to ensure the active ester is formed despite the steric bulk.[2]
Storage Stability[1][2][3]
-
Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
As an oil/waxy solid, it may absorb moisture.[4][2] Always warm to room temperature before opening to prevent condensation, which hydrolyzes active intermediates.[4][2]
Safety (SDS Summary)
References
-
Isidro-Llobet, A., et al. (2009).[1][4][2] "Amino Acid-Protecting Groups."[1][4][2][3][5] Chemical Reviews, 109(6), 2455-2504.[1][4][2] Link[1][4][2]
-
Bachem. (2021). "Peptide Solubility and Handling Guidelines." Bachem Technical Library.[1][2] Link
-
BenchChem. (2025).[1][4][2][3] "Application Note: Solubility of Protected Amino Acids in DMF vs NMP." BenchChem Protocols. Link[1][4][2]
-
Sigma-Aldrich. (2025).[1][4][2] "Product Specification: N-Protected Glycine Derivatives." Merck/MilliporeSigma.[1][2] Link
Troubleshooting & Optimization
how to avoid racemization with n-((benzyloxy)carbonyl)-n-(tert-butyl)glycine
A Guide to Mitigating Racemization in Sterically Hindered Peptide Couplings
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing N-((benzyloxy)carbonyl)-N-(tert-butyl)glycine in peptide synthesis. As a sterically demanding building block, its use can present unique challenges, particularly concerning the preservation of stereochemical integrity of adjacent chiral amino acids. This document provides in-depth troubleshooting advice, validated protocols, and a discussion of the underlying chemical principles to ensure successful, epimerization-free synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical problem?
A: In peptide synthesis, racemization (or more accurately, epimerization) is the loss of stereochemical purity at the alpha-carbon (Cα) of an amino acid during the coupling reaction.[1][2][3] This converts a portion of the pure L- or D-amino acid into its opposite enantiomer. When this happens within a peptide chain, it creates a diastereomer of the target peptide. These diastereomeric impurities can be exceptionally difficult to separate from the desired product and can dramatically alter or eliminate the peptide's biological activity and therapeutic efficacy.[4]
Q2: Is this compound itself susceptible to racemization?
A: No. Glycine is the only naturally occurring amino acid that is achiral; it does not have a stereocenter at its alpha-carbon. Therefore, this compound cannot be racemized. The concern arises from its influence on the chiral amino acid being coupled to it.
Q3: If the glycine derivative is achiral, why is its use associated with a high risk of racemization?
A: The primary issue is severe steric hindrance. The bulky N-tert-butyl group on the glycine residue shields its own carboxyl group (when it's the N-terminal residue of a peptide being elongated) or the incoming activated amino acid's carboxyl group. This steric clash significantly slows down the rate of the desired peptide bond formation.[5] To overcome this, chemists may be tempted to use more forceful reaction conditions, such as higher temperatures, stronger bases, or prolonged reaction times. These very conditions are known to significantly increase the rate of racemization of the activated chiral amino acid.[4][6]
Q4: What are the chemical mechanisms that lead to racemization during peptide coupling?
A: There are two primary pathways for racemization during peptide bond formation[4][7]:
-
Oxazolone Formation (Azlactone Formation): This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. This oxazolone has an acidic proton at the C4 position (the original alpha-carbon), which can be easily removed by a base. The resulting anion is planar and achiral. Re-protonation can occur from either face, leading to a mixture of L- and D-isomers.[2][6] Urethane-based protecting groups like Cbz and Fmoc are known to significantly slow the rate of oxazolone formation compared to amide-based protecting groups (e.g., Benzoyl), but the risk is not eliminated, especially under harsh conditions.[8]
-
Direct Enolization: A base can directly abstract the proton from the alpha-carbon of the activated amino acid to form an enolate. This pathway is less common for standard amino acids but becomes more relevant when strong bases are used or with amino acid residues that have more acidic alpha-protons.[1]
Troubleshooting Guide: Preventing Racemization
Primary Issue: Significant diastereomeric impurity is detected after attempting to couple a chiral amino acid onto a peptide chain with an N-terminal this compound residue.
This common problem can almost always be traced back to the reaction conditions used during the coupling step. The following is a causality-based guide to diagnosing and resolving the issue.
Possible Cause 1: Inappropriate Coupling Reagent or Additive
The choice of coupling reagent directly dictates the nature of the activated intermediate and its propensity for racemization.
-
The Problem: Using a carbodiimide reagent like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) without a racemization-suppressing additive is highly prone to generating symmetric anhydride intermediates that readily form oxazolones.[9]
-
The Solution:
-
Use Additives: Always pair carbodiimides with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6] These additives form active esters that are more stable and less prone to racemization than the intermediates formed by carbodiimides alone.[10]
-
Employ High-Efficiency Reagents: For sterically demanding couplings, it is strongly recommended to use modern uronium or phosphonium salt-based reagents. Reagents like HATU, HCTU, and COMU are designed for difficult couplings and have built-in mechanisms to suppress racemization.[11][12] COMU, an Oxyma-based reagent, is particularly effective and avoids the potentially explosive nature of HOBt/HOAt-based reagents.[11][12]
-
Possible Cause 2: Incorrect Choice or Concentration of Base
Bases play a dual role in peptide coupling: they deprotonate the incoming amine salt and can unfortunately also catalyze racemization.
-
The Problem: Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can readily abstract the alpha-proton from the activated amino acid, leading to rapid racemization.[4][6][7]
-
The Solution:
-
Select a Milder Base: Opt for a more sterically hindered or weaker base. 2,4,6-Collidine is an excellent choice for reducing racemization compared to DIPEA and N-methylmorpholine (NMM).[7][13] NMM is generally preferred over DIPEA.[6]
-
Optimize Base Concentration: Use the minimum amount of base required. Typically, one equivalent is sufficient if you are coupling an amino acid salt. If you are using the free acid form of the amino acid with a carbodiimide, additional base may not be necessary, which is the ideal scenario for minimizing racemization.[6][11]
-
Possible Cause 3: Elevated Reaction Temperature
While heat can increase reaction rates, it disproportionately accelerates the rate of racemization.
-
The Problem: Increasing the temperature to force a slow, sterically hindered coupling to completion is a common error that almost guarantees epimerization.[6]
-
The Solution: Perform the coupling reaction at room temperature or, preferably, at a lower temperature (e.g., 0°C).[4] The slight decrease in the coupling rate is a worthwhile trade-off for preserving stereochemical integrity. If using microwave-assisted peptide synthesis (MA-SPPS), it is crucial to employ protocols with strict temperature control.[5]
Possible Cause 4: Prolonged Pre-activation Time
The longer an activated amino acid exists before it couples, the more opportunity it has to racemize.
-
The Problem: Pre-activating the amino acid and letting the mixture stand for an extended period before adding it to the resin-bound amine allows for the slow formation of the problematic oxazolone intermediate.[6]
-
The Solution: Minimize pre-activation time. A pre-activation of 1-5 minutes is generally sufficient.[4][5] Ideally, the activated species should be generated in situ or added to the reaction vessel immediately after it is formed.
Visualizing the Problem and Solution
Diagram 1: Key Racemization Pathways
// Nodes AA [label="L-Amino Acid\n(Activated Carboxyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxazolone [label="5(4H)-Oxazolone\n(Planar Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Enolate Intermediate\n(Planar)", fillcolor="#FBBC05", fontcolor="#202124"]; Racemic_Mix [label="L/D Amino Acid Mixture\n(Racemized)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peptide [label="Peptide Bond Formation\n(Desired Reaction)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AA -> Oxazolone [label=" Intramolecular\nCyclization "]; Oxazolone -> Racemic_Mix [label=" Proton Abstraction/\nRe-protonation "]; Base -> Oxazolone [style=dashed, arrowhead=tee, color="#5F6368"]; AA -> Enolate [label=" Direct α-Proton\nAbstraction "]; Base -> Enolate [style=dashed, arrowhead=tee, color="#5F6368"]; Enolate -> Racemic_Mix [label=" Re-protonation "]; AA -> Peptide [color="#34A853"]; } Caption: The two primary mechanisms of racemization during peptide synthesis.
Diagram 2: Troubleshooting Workflow for Racemization
Data Summary Tables
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Active Species Formed | Relative Reactivity | Racemization Risk | Recommended Use Case |
| DIC (alone) | O-acylisourea | High | High | Not recommended without additives |
| DIC / HOBt | OBt ester | Moderate-High | Low-Medium | Standard couplings, can be insufficient for very hindered residues[9] |
| HBTU / HCTU | OBt / O-6-ClBt ester | High | Low | Good for many couplings, but can be outperformed in difficult cases[12] |
| HATU | OAt ester | Very High | Very Low | Excellent for sterically hindered couplings due to anchimeric assistance[10][12] |
| COMU | Oxyma ester | Very High | Very Low | Superior performance, safer alternative to HATU, excellent for hindered couplings[11][12] |
Table 2: Influence of Tertiary Amine Base on Racemization
| Base | pKaH (Basicity) | Steric Hindrance | Relative Racemization Risk |
| Triethylamine (TEA) | ~10.7 | Low | High |
| DIPEA (Hünig's base) | ~10.7 | High | Medium |
| N-Methylmorpholine (NMM) | ~7.4 | Medium | Low |
| 2,4,6-Collidine | ~7.4 | High | Very Low [7][13] |
Experimental Protocols
Protocol 1: Optimized Low-Racemization Coupling Protocol
This protocol outlines a robust method for coupling a standard Fmoc-protected amino acid to a resin-bound peptide with this compound at the N-terminus.
Materials:
-
Resin-bound peptide with a free N-terminal N-(tert-butyl)glycine amine
-
Fmoc-protected amino acid (4 equivalents relative to resin loading)
-
COMU (3.9 equivalents)
-
2,4,6-Collidine (8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve the Fmoc-amino acid in DMF.
-
Add the 2,4,6-Collidine to the amino acid solution.
-
Add the COMU to the solution.
-
Gently agitate the mixture for no more than 2 minutes at room temperature.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the swelled, deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines and confirm the completion of the coupling reaction. If the test is positive, a second coupling may be considered, but be aware this increases the risk of side reactions.
Protocol 2: General Workflow for Racemization Analysis by Chiral GC-MS
This protocol provides a general method for determining the extent of racemization in a synthetic peptide product.
-
Peptide Cleavage: Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate and wash the crude peptide.
-
Acid Hydrolysis:
-
Completely dry a sample of the crude peptide.
-
Hydrolyze the peptide into its constituent amino acids by heating in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Note: To distinguish between racemization during synthesis and during hydrolysis, hydrolysis can be performed in 6N DCl/D₂O.[14]
-
-
Derivatization:
-
Dry the hydrolysate to remove the acid.
-
Re-dissolve the amino acid mixture in an appropriate solvent.
-
Derivatize the amino acids to make them volatile for GC analysis (e.g., esterification followed by trifluoroacetylation).
-
-
Chiral GC-MS Analysis:
-
Inject the derivatized sample onto a gas chromatograph equipped with a chiral stationary phase column (e.g., Chirasil-Val).[14]
-
The D- and L-enantiomers of each amino acid will separate, allowing for their relative quantification by the mass spectrometer detector. The percentage of the D-isomer relative to the total (D+L) for the coupled amino acid indicates the extent of racemization during that coupling step.
-
References
-
Fields, G.B. (Ed.). (n.d.). 7.4 Racemization Assays. In Methods in Enzymology. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
Gerhardt, J., & Nicholson, G.J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Merck. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Bürgi, B., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Peptide Research, 57(2), 141-153. Retrieved from [Link]
-
Mohd, Y. et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8021. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
Mohd, Y. et al. (2023). Epimerisation in Peptide Synthesis. PubMed. Retrieved from [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bachem.com [bachem.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. mesalabs.com [mesalabs.com]
- 14. cat-online.com [cat-online.com]
Technical Support Center: Synthesis of N-((benzyloxy)carbonyl)-N-(tert-butyl)glycine
Welcome to the technical support center for the synthesis of N-((benzyloxy)carbonyl)-N-(tert-butyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by literature-proven protocols.
Troubleshooting Guide: From Reaction Monitoring to Product Isolation
This section addresses specific issues that may arise during the synthesis and purification of this compound. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Reaction Monitoring & Work-up
Question 1: My TLC analysis shows multiple spots, including what I suspect are unreacted starting materials. How can I confirm this and what is the appropriate work-up procedure?
Answer:
In-process monitoring by Thin Layer Chromatography (TLC) is crucial for determining the reaction's completion and identifying the presence of starting materials and byproducts.[1][2] For the synthesis of this compound, you will be looking for the disappearance of the N-tert-butylglycine starting material and the appearance of a new, less polar spot corresponding to the Cbz-protected product.
Identifying the Spots:
-
N-tert-butylglycine (Starting Material): This is a relatively polar amino acid and will have a low Rf value (it will not travel far up the TLC plate). It can be visualized using a ninhydrin stain, which reacts with the secondary amine to produce a colored spot.[3]
-
This compound (Product): The introduction of the non-polar Cbz group significantly decreases the polarity of the molecule. Therefore, the product will have a higher Rf value than the starting material. It is UV-active due to the benzyl group and can be visualized under a UV lamp.[1]
-
Benzyl Chloroformate (Reagent): If unreacted, this reagent can sometimes be visualized on TLC, often with a high Rf value.
-
Benzyl Alcohol (Byproduct): A common byproduct from the decomposition of benzyl chloroformate, benzyl alcohol is also UV-active and will have its own characteristic Rf value, typically intermediate between the starting material and the product.
dot
Caption: Logical workflow for TLC analysis and subsequent extractive work-up.
Recommended Work-up Protocol:
A standard work-up procedure for this reaction involves a series of extractions to remove impurities based on their acid-base properties.
-
Quenching: After the reaction is deemed complete by TLC, carefully quench the reaction mixture, typically by adding water.
-
Extraction with a Base: To remove unreacted N-tert-butylglycine and any acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic conditions will deprotonate the carboxylic acid of the starting material, making it water-soluble and partitioning it into the aqueous layer.
-
Extraction with an Acid: A subsequent wash with a dilute acid, such as 1M HCl, can help to remove any residual basic impurities.
-
Brine Wash: Finally, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]
Question 2: I've completed the work-up, but my crude product is an oil and not the expected solid. What could be the cause and how can I induce crystallization?
Answer:
The desired product, this compound, is typically a solid at room temperature. If you have obtained an oil, it is likely due to the presence of impurities that are disrupting the crystal lattice formation. The most common impurity at this stage is benzyl alcohol.
Causality:
Benzyl alcohol is a byproduct of the Cbz protection reaction, arising from the hydrolysis of benzyl chloroformate. Due to its moderate polarity, it may not be completely removed by simple aqueous washes.
Troubleshooting Steps:
-
High-Vacuum Evaporation: First, ensure all residual solvent has been removed by placing the crude product under a high vacuum for an extended period. Benzyl alcohol has a higher boiling point than most common organic solvents, but it can be removed under a high vacuum.
-
Recrystallization: If the product remains an oil, recrystallization is the next step. The key is to find a solvent system in which the product is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Solvent Selection: A common solvent system for recrystallization of Cbz-protected amino acids is a mixture of ethyl acetate and hexane. Start by dissolving the crude oil in a minimal amount of hot ethyl acetate. Then, slowly add hexane until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Seeding: If crystals do not form, you can try "seeding" the solution by adding a tiny crystal of pure product (if available) or by scratching the inside of the flask with a glass rod at the liquid-air interface. This creates a nucleation site for crystal growth.
-
-
Column Chromatography: If recrystallization fails, purification by silica gel column chromatography is the most effective method for removing persistent impurities like benzyl alcohol.[4] A gradient elution with a mixture of hexane and ethyl acetate is typically effective. The less polar product will elute before the more polar benzyl alcohol.
dot
Caption: Experimental workflow for the purification of an oily crude product.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound and how are they formed?
A1: The primary byproducts are benzyl alcohol and hydrochloric acid.
-
Benzyl Alcohol: This is formed from the reaction of benzyl chloroformate with any water present in the reaction mixture or during the work-up. It can also be formed by the decomposition of the protecting group under certain conditions.
-
Hydrochloric Acid (HCl): This is generated during the reaction of the amino group with benzyl chloroformate.[4] The presence of a base in the reaction mixture is crucial to neutralize this acidic byproduct, which would otherwise protonate the starting amine, rendering it unreactive.
-
Di-benzylated Product: While less common, it is possible for over-alkylation to occur, leading to the formation of a di-benzylated byproduct. This is more likely if the reaction conditions are not carefully controlled.
Q2: What is the role of the base in this reaction, and what are the common choices?
A2: The base plays a critical role in this synthesis. Firstly, it deprotonates the amino group of N-tert-butylglycine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of benzyl chloroformate. Secondly, it neutralizes the HCl that is formed during the reaction.[4] Common bases for this type of reaction include:
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Strong inorganic bases that are effective but require careful control of the addition to avoid hydrolysis of the benzyl chloroformate.
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃): Milder inorganic bases that are often preferred to minimize side reactions.[5]
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA): Organic bases that can also be used, particularly if the reaction is run in an organic solvent.
Q3: How can I be sure that my final product is pure?
A3: A combination of analytical techniques should be used to confirm the purity of your final product.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good initial indicator of purity.[1]
-
Melting Point: A sharp melting point that is consistent with the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broadened.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and for detecting the presence of any impurities. The spectra should be clean, with all peaks assignable to the product and with correct integration values.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound.
| Technique | Purpose | Expected Result for Pure Product |
| TLC | Assess purity | A single spot |
| Melting Point | Assess purity | Sharp melting point range |
| ¹H & ¹³C NMR | Structural confirmation and purity | Clean spectrum with correct chemical shifts and integrations |
| Mass Spec | Confirm molecular weight | Correct molecular ion peak |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-tert-butylglycine (1.0 eq.) in a 1M aqueous solution of sodium carbonate (2.5 eq.) with cooling in an ice bath.
-
Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x volume of aqueous layer) to remove any unreacted benzyl chloroformate and benzyl alcohol.
-
Carefully acidify the aqueous layer to pH 2 with 1M HCl while cooling in an ice bath. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain a pure, white crystalline solid.
-
References
-
ChemBK (2024). N-Boc-N-benzyl-glycine. [Link]
-
Royal Society of Chemistry (2016). Facile Synthesis of Polypeptoid Bearing Bulky Sidechains via Urea Accelerated Ring-Opening Polymerization of α-Amino Acid N- Substituted N-Carboxyanhydrides. [Link]
-
PubMed Central (2019). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. [Link]
-
Total Synthesis (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Google Patents (2013). Process for producing N-protected amino acid.
-
PrepChem (2023). Synthesis of N-benzyl-N-benzyloxycarbonyl-glycine. [Link]
-
Vivid Separation and filtration (n.d.). TLC - Thin Layer Chromatography. [Link]
-
Macherey-Nagel (2021). Thin layer chromatography. [Link]
-
Organic Chemistry Portal (2019). Cbz-Protected Amino Groups. [Link]
Sources
Technical Support Center: Purity Analysis of N-((benzyloxy)carbonyl)-N-(tert-butyl)glycine
Welcome to the technical support center for the analysis of N-((benzyloxy)carbonyl)-N-(tert-butyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we will move beyond simple protocols to explain the causality behind experimental choices and provide robust, self-validating systems for troubleshooting.
HPLC Purity Analysis
High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of synthesized compounds like this compound. Due to the presence of the benzyloxycarbonyl (Cbz) group, this compound has a strong UV chromophore, making UV detection a straightforward choice.[1] Reversed-phase HPLC is the most common and suitable method for this analysis.[1]
Recommended HPLC Method Parameters
For a reliable starting point, the following parameters are recommended. Optimization may be necessary depending on the specific impurities present in your sample.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Column | C18, 5 µm, 4.6 x 150 mm | A C18 column provides excellent hydrophobic retention for the Cbz and tert-butyl groups. A 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent, sharpening peaks for acidic analytes like the glycine carboxyl group and improving peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Acetonitrile is a common organic modifier with good UV transparency and elution strength for this type of compound. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is essential for initial screening to ensure elution of both polar starting materials and non-polar byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Detection | UV at 254 nm | The benzyl group of the Cbz protector provides a strong absorbance at this wavelength, offering high sensitivity.[1] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading, which can lead to poor peak shape.[2] |
| Sample Prep | Dissolve in 50:50 Acetonitrile:Water | Dissolving the sample in a solvent similar to the initial mobile phase composition prevents peak distortion. |
HPLC Troubleshooting Guide
dot graph "HPLC_Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Abnormal Chromatogram", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; peak_shape [label="Poor Peak Shape?\n(Tailing, Fronting, Splitting)", fillcolor="#FBBC05"]; retention_time [label="Retention Time Shift?", fillcolor="#FBBC05"]; ghost_peaks [label="Ghost / Negative Peaks?", fillcolor="#FBBC05"];
// Peak Shape Issues tailing_fronting [label="Tailing or Fronting", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; split_peak [label="Split or Shoulder Peak", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Tailing/Fronting Solutions check_ph [label="Adjust Mobile Phase pH[3]"]; check_sample_solvent [label="Sample Solvent Mismatch?\n(Inject in Mobile Phase)"]; column_overload [label="Reduce Injection Volume/Concentration[3][4]"]; secondary_interactions [label="Secondary Interactions?\n(Add competitive amine, e.g., TEA)"];
// Split Peak Solutions column_void [label="Column Void/Collapse?[2][3]\n(Reverse flush or replace column)"]; frit_blockage [label="Inlet Frit Blocked?[4]\n(Backflush column)"]; guard_column [label="Check Guard Column[2]"];
// Retention Time Issues rt_shift [label="RT Shift", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mobile_phase_prep [label="Inconsistent Mobile Phase Prep?[4]\n(Prepare fresh)"]; flow_rate_issue [label="Flow Rate Fluctuation?\n(Check pump, degasser)"]; temp_issue [label="Temperature Fluctuation?\n(Use column oven)"];
// Ghost Peak Issues ghost_peak_q [label="Ghost/Negative Peak", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; carryover [label="Sample Carryover?\n(Run blank injections, clean injector)"]; contaminated_mp [label="Contaminated Mobile Phase?\n(Use fresh, high-purity solvents)"]; negative_peak [label="Negative Peak?\n(Sample solvent absorbs less than MP)[3]"];
// End Nodes solution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> peak_shape; start -> retention_time; start -> ghost_peaks;
peak_shape -> tailing_fronting [label="Yes"]; peak_shape -> split_peak [label="Yes"];
tailing_fronting -> check_ph; check_ph -> check_sample_solvent [label="No Fix"]; check_sample_solvent -> column_overload [label="No Fix"]; column_overload -> secondary_interactions [label="No Fix"]; secondary_interactions -> solution [label="Fixed"];
split_peak -> column_void; column_void -> frit_blockage [label="No Fix"]; frit_blockage -> guard_column [label="No Fix"]; guard_column -> solution [label="Fixed"];
retention_time -> rt_shift; rt_shift -> mobile_phase_prep; mobile_phase_prep -> flow_rate_issue [label="No Fix"]; flow_rate_issue -> temp_issue [label="No Fix"]; temp_issue -> solution [label="Fixed"];
ghost_peaks -> ghost_peak_q; ghost_peak_q -> carryover; carryover -> contaminated_mp [label="No Fix"]; contaminated_mp -> negative_peak [label="No Fix"]; negative_peak -> solution [label="Fixed"]; } Caption: HPLC Troubleshooting Workflow.
FAQs for HPLC Analysis
Q1: My main peak is tailing significantly. What is the most likely cause?
A: Peak tailing for this compound is often caused by secondary interactions between the basic nitrogen atom and residual acidic silanol groups on the C18 column packing.[3] While TFA in the mobile phase helps to mitigate this, some tailing may persist.
-
Immediate Action: Ensure your mobile phase pH is consistently low (pH 2-3) by accurately preparing the 0.1% TFA solution.[4]
-
Advanced Troubleshooting: If tailing continues, it could indicate column degradation or contamination.[2] First, try removing the guard column to see if it is the source of the problem.[2] If that doesn't work, you can try flushing the analytical column in the reverse direction (if the manufacturer allows) to remove contaminants from the inlet frit.[2][4] As a final step, consider replacing the column.
Q2: I see a small peak appearing just before my main product peak. Is this an impurity?
A: It could be, but it could also be an artifact of the analysis. One common cause for a pre-peak or a split peak is a mismatch between the sample solvent and the mobile phase. If you dissolve your sample in a strong solvent (like pure Acetonitrile or DMSO) and inject it into a mobile phase with a high aqueous content, the sample may not mix properly on the column head, leading to peak distortion.
-
Validation Protocol: Prepare a new sample, dissolving it directly in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter it through a 0.45 µm syringe filter and inject it again.[1] If the pre-peak disappears, the issue was solvent mismatch.
-
Causality: When the sample solvent is stronger than the mobile phase, the analyte molecules race ahead at the injection point instead of binding cleanly to the top of the column, causing a distorted peak shape.
Q3: My retention times are shifting between runs. How can I stabilize them?
A: Retention time instability is most commonly linked to the mobile phase or the HPLC pump.[4]
-
Mobile Phase: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed. Changes in solvent composition due to evaporation of the more volatile component (acetonitrile) can cause retention shifts.[4]
-
System Check: Check for pump pressure fluctuations, which could indicate a leak or air bubbles in the system. Purge the pump and ensure all fittings are secure. Also, using a column oven provides a stable temperature, which is crucial for reproducible chromatography.[4]
NMR Purity and Structure Verification
NMR spectroscopy is an indispensable tool for confirming the chemical structure of your compound and assessing its purity from a different analytical perspective than HPLC.[5][6] Quantitative NMR (qNMR) can be a powerful method for determining absolute purity.[7]
Expected ¹H and ¹³C NMR Chemical Shifts
The following table provides expected chemical shifts for this compound in a common NMR solvent like CDCl₃ or DMSO-d₆. Note that shifts can vary slightly based on solvent and concentration.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity / Integration |
| tert-Butyl (9H) | ~1.4 - 1.5 | ~28, ~81 | Singlet (s) |
| Glycine CH₂ (2H) | ~3.9 - 4.1 | ~55 | Singlet (s) |
| Benzyl CH₂ (2H) | ~5.1 - 5.2 | ~67 | Singlet (s) |
| Aromatic (5H) | ~7.3 - 7.4 | ~128 (ortho, meta), ~136 (para) | Multiplet (m) |
| Carboxyl (OH) | >10 (if visible) | ~172 | Broad Singlet (br s) |
Note: Data is compiled based on typical values for these functional groups found in similar structures.[8][9]
NMR Troubleshooting Guide
dot graph "NMR_Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Poor Quality NMR Spectrum", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sn_ratio [label="Low Signal-to-Noise?", fillcolor="#FBBC05"]; peak_broadening [label="Broad Peaks?", fillcolor="#FBBC05"]; impurity_peaks [label="Unexpected/Impurity Peaks?", fillcolor="#FBBC05"];
// S/N Issues sn_q [label="Low S/N", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; concentration [label="Increase Sample Concentration[10]\n(Target 5-10 mg for ¹H)"]; num_scans [label="Increase Number of Scans\n(S/N ∝ √scans)"];
// Peak Broadening Issues broad_q [label="Broad Peaks", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; shimming [label="Poor Shimming?\n(Re-shim the magnet)"]; paramagnetic [label="Paramagnetic Impurities?[10]\n(Filter sample, use clean glassware)"]; particulates [label="Undissolved Particulates?[10]\n(Filter sample into NMR tube)"];
// Impurity Peak Issues impurity_q [label="Impurity Peaks", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solvent_peaks [label="Identify Residual Solvent Peaks\n(e.g., DCM, Ethyl Acetate)[11]"]; starting_materials [label="Check for Starting Materials\n(Glycine, Benzyl Chloroformate)"]; side_products [label="Consider Synthesis Side Products\n(e.g., Deprotected species)[12]"];
// End Nodes solution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> sn_ratio; start -> peak_broadening; start -> impurity_peaks;
sn_ratio -> sn_q; sn_q -> concentration; concentration -> num_scans [label="Still Low"]; num_scans -> solution [label="Fixed"];
peak_broadening -> broad_q; broad_q -> shimming; shimming -> paramagnetic [label="No Fix"]; paramagnetic -> particulates [label="No Fix"]; particulates -> solution [label="Fixed"];
impurity_peaks -> impurity_q; impurity_q -> solvent_peaks; solvent_peaks -> starting_materials [label="Not Solvent"]; starting_materials -> side_products [label="Not SM"]; side_products -> solution [label="Identified"]; } Caption: NMR Troubleshooting Workflow.
FAQs for NMR Analysis
Q1: My baseline is distorted and my peaks are broad. What should I do first?
A: The most common cause for broad peaks and a poor baseline is suboptimal magnetic field homogeneity, which is corrected by "shimming".[10]
-
Immediate Action: Re-shim the spectrometer. Modern instruments have automated shimming routines that are usually very effective. Always run this procedure before acquiring your spectrum.
-
Sample-Related Issues: If shimming does not resolve the issue, the problem is likely with your sample.[10]
-
Particulates: Ensure your sample is fully dissolved and free of any solid particles. Filter the solution directly into a clean NMR tube using a pipette with a small cotton or glass wool plug.[10]
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) can cause severe peak broadening.[10] Ensure you use high-purity solvents and meticulously clean glassware.
-
Q2: I see extra peaks in my ¹H NMR spectrum that I can't assign to my product.
A: Identifying unknown peaks is a process of elimination.
-
Step 1: Common Solvents: First, identify peaks from residual solvents used during your synthesis or purification (e.g., Dichloromethane, Ethyl Acetate, Hexanes). There are standard reference tables for these.[11] A common technique is to dissolve your product, rotovap it down, and repeat two more times with a volatile solvent like dichloromethane to remove other residual solvents.[11]
-
Step 2: Starting Materials & Reagents: Compare your spectrum to the known spectra of your starting materials (e.g., glycine, benzyl chloroformate) and major reagents. Incomplete reactions are a common source of impurities.
-
Step 3: Potential Side Products: Consider plausible side reactions. For instance, the Cbz group can be sensitive to certain conditions, and you might see impurities related to its partial removal.[12][13] Similarly, incomplete protection could be a source of impurities.[12]
-
Step 4: Water: A broad peak that can appear over a wide chemical shift range could be water. To confirm, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The water peak will exchange with the deuterium and disappear or significantly diminish.[11]
Q3: How can I use NMR to estimate purity?
A: You can perform quantitative NMR (qNMR) by adding a known amount of an internal standard to your sample.[7]
-
Protocol:
-
Choose an internal standard with a sharp, singlet peak that does not overlap with any of your analyte signals (e.g., maleic acid, 1,4-dinitrobenzene). The standard must be of high, certified purity.[7]
-
Accurately weigh a known amount of your sample and the internal standard.
-
Dissolve them together in a deuterated solvent.
-
Acquire the ¹H NMR spectrum with a long relaxation delay (D1, typically 5 times the longest T1) to ensure full signal relaxation for accurate integration.
-
Carefully integrate a well-resolved peak from your compound and the peak from the internal standard.
-
The purity can then be calculated using the following equation:[7] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, and P = purity of the standard.[7]
-
This comprehensive approach, combining robust HPLC and NMR methodologies, will enable you to confidently assess the purity and confirm the identity of your this compound, ensuring high quality for your downstream applications.
References
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Dolan, J. W. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
PubChem. (n.d.). N-(tert-butoxycarbonyl)glycine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-benzyl-N-benzyloxycarbonyl-glycine. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glycine. Retrieved from [Link]
- Google Patents. (n.d.). CN101893611B - Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography.
-
LookChem. (n.d.). N-[(Benzyloxy)carbonyl]-O-tert-butyl-L-serylglycine. Retrieved from [Link]
- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- Gilar, M., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(1), 18-26.
- Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8753–8754.
-
Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]
- Zhang, Y., et al. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.
-
PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms. Retrieved from [Link]
-
Hawke, D. H. (n.d.). Identification of PTH-Amino Acids by HPLC. Springer Nature Experiments. Retrieved from [Link]
-
SpectraBase. (n.d.). Boc-glycine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
PureSynth. (n.d.). N-(Tert-Butoxycarbonyl)Glycine Tert-Butyl Ester 98.0%(HPLC). Retrieved from [Link]
-
Covance. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Characterization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). US4500726A - Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality.
-
PubChem. (n.d.). Benzyloxycarbonylglycine. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Spectroscopy Online. (2020, November 16). Analysis of Fructose, Glycine, and Triglycine Using HPLC UV-vis Detection and Evaporative Light-Scattering Detection. Retrieved from [Link]
-
DergiPark. (2019, May 31). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]
- Lee, J., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2062.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. bvchroma.com [bvchroma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
- 7. emerypharma.com [emerypharma.com]
- 8. N-Carbobenzyloxyglycine(1138-80-3) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. organomation.com [organomation.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Validation & Comparative
Navigating the Challenges: A Comparative Guide to the Limitations of Cbz-N(tert-butyl)glycine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-alkylated amino acids is a cornerstone strategy for enhancing the therapeutic properties of peptides, improving everything from proteolytic stability to cell permeability.[1] Among the available building blocks, N-((benzyloxy)carbonyl)-N-(tert-butyl)glycine, hereafter referred to as Cbz-N(t-Bu)-Gly-OH, presents a direct route for introducing a bulky N-tert-butyl glycine residue. However, its practical application is fraught with significant challenges that can impede synthetic efficiency and success. This guide provides an in-depth analysis of the inherent limitations of Cbz-N(t-Bu)-Gly-OH, objectively comparing its performance with key alternatives and offering field-proven protocols to navigate these obstacles.
The Core Limitation: Unraveling the Impact of Steric Hindrance
The primary and most consequential limitation of Cbz-N(t-Bu)-Gly-OH is the profound steric hindrance imposed by the bulky tert-butyl group directly attached to the backbone nitrogen. This spatial obstruction shields the carboxyl group, dramatically slowing the kinetics of amide bond formation.
Causality and Consequences:
-
Inefficient Coupling Reactions: The steric bulk makes it difficult for the nucleophilic amine of the growing peptide chain to approach the activated carboxyl group. This results in sluggish and often incomplete coupling reactions, a primary cause of dreaded deletion sequences in the final peptide product.[2]
-
Demands for Potent and Costly Reagents: To overcome this high activation energy barrier, standard coupling reagents are often insufficient.[3] Successful incorporation of Cbz-N(t-Bu)-Gly-OH necessitates the use of highly reactive, and typically more expensive, aminium or phosphonium-based reagents like HATU, HCTU, or PyBOP.[4][5] These are required to form a highly activated ester intermediate capable of reacting with the sterically encumbered components.
-
Extended Reaction Times and Double Coupling: Even with potent reagents, a single coupling cycle may not be enough to achieve a quantitative reaction. Researchers often must resort to "double coupling"—running the entire coupling procedure a second time with fresh reagents—or extending reaction times significantly, which increases reagent consumption and the overall synthesis time.[3]
Deprotection and Orthogonality: A Tale of Incompatibility
Beyond coupling difficulties, the choice of the benzyloxycarbonyl (Cbz or Z) group for N-terminal protection introduces significant compatibility issues with the most common solid-phase peptide synthesis (SPPS) strategy, the Fmoc/tBu approach.[6][7]
-
Incompatibility with Fmoc/tBu SPPS: The Fmoc/tBu strategy is prized for its orthogonality, using a base (piperidine) for temporary N-terminal Fmoc group removal and a strong acid (Trifluoroacetic Acid - TFA) for final cleavage and side-chain deprotection.[8] While the Cbz group is stable to piperidine, its removal requires conditions that are incompatible with this workflow.[7] The standard method for Cbz deprotection, catalytic hydrogenolysis (H₂/Pd/C), cannot be performed while the peptide is anchored to the solid support.[6] While strong acids can cleave the Cbz group, its stability in standard TFA cocktails can be unreliable, risking premature deprotection.[9][10] This makes Cbz-N(t-Bu)-Gly-OH a poor choice for internal positions in a peptide synthesized via the standard Fmoc methodology.
-
Legacy Compatibility with Boc/Bzl SPPS: The Cbz group is more historically aligned with the Boc/Bzl strategy, where very strong acids like anhydrous hydrogen fluoride (HF) are used for the final cleavage, a condition that simultaneously removes Cbz groups.[8][11] However, the hazardous nature of HF has made this strategy less common in modern laboratories.[8]
Performance Comparison: Cbz-N(t-Bu)-Gly-OH vs. The Alternatives
The decision to use Cbz-N(t-Bu)-Gly-OH should be made after careful consideration of alternative building blocks and strategies, each with a distinct profile of advantages and disadvantages.
| Feature | Cbz-N(t-Bu)-Gly-OH | Fmoc-Gly-OH | Fmoc-N-Me-Gly-OH (Sarcosine) | Submonomer Peptoid Synthesis |
| Primary Function | Introduce N-tert-butyl group | Introduce standard Glycine | Introduce N-methyl group | Introduce diverse N-alkyl groups |
| Coupling Efficiency | Very Low (High steric hindrance) | Very High | Moderate (Some steric hindrance) | N/A (Bypasses coupling of hindered AA) |
| Fmoc-SPPS Compatibility | Poor (Deprotection incompatibility) | Excellent | Excellent | Excellent[12] |
| Key Advantage | Direct route to bulky N-alkylation | Simplicity, low cost | Enhanced stability, mimics natural N-methylation | High versatility for diverse side chains[13] |
| Primary Limitation | Severe steric hindrance & poor orthogonality | No N-alkylation; can promote aggregation | Less bulky than t-Bu; still requires potent reagents | Requires a two-step "submonomer" cycle[12] |
Experimental Protocols: Navigating the Synthetic Challenges
The following protocols provide practical, step-by-step methodologies for both incorporating the challenging Cbz-N(t-Bu)-Gly-OH residue and for executing a more versatile alternative strategy.
Protocol 1: High-Efficiency "Double Coupling" for Cbz-N(t-Bu)-Gly-OH
This protocol outlines the aggressive conditions required to incorporate Cbz-N(t-Bu)-Gly-OH onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Amino Acid Pre-activation: In a separate vial, dissolve Cbz-N(t-Bu)-Gly-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in 2 mL of DMF. Vortex for 1-2 minutes.
-
First Coupling: Add the activated amino acid solution to the drained peptide-resin. Agitate at room temperature for at least 2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 10 mL).
-
Second Coupling (Recommended): Repeat steps 2 and 3 with a fresh solution of activated amino acid and reagents. Agitate for another 2 hours.
-
Final Wash: Drain the coupling solution and wash the resin extensively with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove all residual reagents and byproducts.
-
Monitoring: A qualitative test like the isatin test can be used to check for the absence of the secondary amine after the subsequent deprotection and coupling step, which indirectly confirms the success of this challenging coupling.
Protocol 2: Versatile Submonomer Synthesis of an N-tert-butyl Glycine (Peptoid) Residue
This protocol demonstrates the alternative two-step "submonomer" method, which avoids the direct coupling of a sterically hindered amino acid.[12][13]
-
Resin Preparation: Swell the peptide-resin with a free N-terminal amine (0.1 mmol scale) in DMF for 30 minutes.
-
Acylation (Step 1): In a separate vial, dissolve bromoacetic acid (0.4 mmol, 4 eq.) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.) and allow to activate for 2 minutes. Add this solution to the drained resin and agitate for 30 minutes.
-
Washing: Drain and wash the resin with DMF (5 x 10 mL).
-
Nucleophilic Displacement (Step 2): Prepare a solution of tert-butylamine (1.0 mmol, 10 eq.) in 2 mL of DMF. Add this solution to the bromoacetylated peptide-resin. Agitate for 2 hours at room temperature.
-
Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to yield the resin with the newly installed N-tert-butyl glycine residue.
Visualization of Synthetic Strategies
The choice of synthetic route depends critically on the desired N-substituent and compatibility with the overall peptide synthesis strategy.
Caption: Decision workflow for incorporating N-alkylated glycine residues.
Conclusion
While Cbz-N(t-Bu)-Gly-OH provides a direct method for incorporating a tert-butylated glycine, its utility is severely hampered by steric hindrance and poor compatibility with modern Fmoc-based solid-phase synthesis. The extreme coupling conditions required—potent reagents, extended reaction times, and double coupling cycles—make it an inefficient and often problematic building block. For researchers seeking to introduce bulky or diverse N-alkyl groups, the submonomer peptoid synthesis approach offers a more versatile and robust alternative, bypassing the challenges of coupling sterically hindered amino acids altogether. A thorough understanding of these limitations is essential for designing efficient and successful synthetic routes in the development of next-generation peptide therapeutics.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Achee, C. G., et al. (2021). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Peptide Science, 31(1), e70019. Available from: [Link]
-
Kumar, R. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. Retrieved from [Link]
-
de la Torre, B. G., & Andreu, D. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1615. Available from: [Link]
-
Basso, A., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10031. Available from: [Link]
-
Proulx, C., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 12(35), 11736-11743. Available from: [Link]
-
Piras, M., et al. (2018). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. The Journal of Organic Chemistry, 83(15), 8095-8103. Available from: [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
-
ResearchGate. (2025, August 7). Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Retrieved from [Link]
-
Proulx, C., et al. (2021). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Chemical Science, 12(35), 11736-11743. Available from: [Link]
-
Nishimura, T., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Knight, A. S., & Zuckermann, R. N. (2021). Submonomer synthesis of sequence defined peptoids with diverse side-chains. Methods in Enzymology, 656, 241-268. Available from: [Link]
-
E-M. B., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1195-1212. Available from: [Link]
-
Zhang, Y., et al. (2024). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry, 35(2), 234-242. Available from: [Link]
-
Morressier. (2021, August 26). Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. Retrieved from [Link]
-
ChemRxiv. (2025, November 11). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Flores-Holguín, N., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 12003. Available from: [Link]
-
Liu, Y., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 30(8), 1734. Available from: [Link]
-
Stern, N. J., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 2(5), 349-363. Available from: [Link]
- Bodanszky, M. (2001). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
Toppr. (n.d.). Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl group of the other amino acid with the elimination of a molecule of water. For example. Retrieved from [Link]
- U.S. Patent No. 9,376,700 B2. (2016). Methods of modifying N-termini of a peptide or protein using transferases.
Sources
- 1. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 13. pubs.acs.org [pubs.acs.org]
Strategic Orthogonality: A Comparative Guide to Benzyloxycarbonyl (Cbz) and N-Protecting Groups
Executive Summary
In the architecture of organic synthesis, particularly peptide chemistry, the N-benzyloxycarbonyl (Cbz or Z) group remains a cornerstone of orthogonal protection strategies.[1][2] While modern solid-phase peptide synthesis (SPPS) is dominated by the Fmoc/Boc dichotomy, Cbz offers a unique stability profile—impervious to the acidic conditions that cleave Boc and the basic conditions that cleave Fmoc. This guide provides a technical analysis of Cbz relative to its peers, detailing mechanistic underpinnings, validated protocols, and decision-making frameworks for complex synthesis.[3]
Mechanistic Foundation: The Cbz Group
The Cbz group protects amines as carbamates.[1][4][5] Its utility stems from the specific reactivity of the benzyl-oxygen bond. Unlike the tert-butyl group of Boc (which relies on carbocation stability for acidolysis) or the fluorenyl group of Fmoc (which relies on acidic protons for base-catalyzed
1.1 The Hydrogenolysis Mechanism
The mild removal of Cbz using H
[4][6]
Comparative Analysis Matrix
The choice of protecting group is rarely about "better" or "worse," but rather about orthogonality —the ability to remove one group without affecting others.
Table 1: Comparative Performance of Major N-Protecting Groups[3]
| Feature | Cbz (Z) | Boc | Fmoc | Alloc |
| Structure | Benzyl carbamate | tert-Butyl carbamate | 9-Fluorenylmethyl carbamate | Allyl carbamate |
| Primary Cleavage | H | TFA / DCM (Acidolysis) | Piperidine / DMF (Base) | Pd(PPh |
| Alternative Cleavage | HBr / AcOH (Strong Acid) | TMSOTf, Lewis Acids | DBU, TBAF | - |
| Stable To | Bases, Weak/Medium Acids (TFA) | Bases, Hydrogenolysis | Acids, Hydrogenolysis | Acids, Bases |
| Cost Efficiency | High (Reagents are cheap) | High | Medium | Low (Catalyst cost) |
| Atom Economy | Moderate (Toluene byproduct) | Low (Isobutene gas) | Low (Dibenzofulvene) | Moderate |
| Major Limitation | Poisoned by Sulfur (Met/Cys) | Acid sensitive substrates | Polymerization of byproduct | O2 sensitivity (Catalyst) |
2.1 The Orthogonality Triad
-
Cbz vs. Boc: Cbz is stable to the TFA conditions used to remove Boc. This allows for the synthesis of peptides where the side chain is protected by Cbz and the N-terminus by Boc.
-
Cbz vs. Fmoc: Cbz is stable to the basic conditions (piperidine) used to remove Fmoc.
-
The "Sulfur Problem": Cbz is generally avoided if the molecule contains Methionine (Met) or Cysteine (Cys) because sulfur poisons the Pd catalyst required for hydrogenolysis. In these cases, Alloc or acid-labile Boc are preferred.
Experimental Protocols
These protocols are designed to be self-validating. If the expected physical changes (precipitate formation, gas evolution) do not occur, stop and troubleshoot.
Protocol A: Installation of Cbz (Schotten-Baumann Conditions)
Scope: Protection of primary/secondary amines.
-
Setup: Dissolve the amine/amino acid (10 mmol) in 2N NaOH (15 mL) and cool to 0°C in an ice bath.
-
Why: Low temperature prevents hydrolysis of the Cbz-Cl reagent.
-
-
Addition: Add Benzyl Chloroformate (Cbz-Cl, 12 mmol, 1.2 eq) dropwise over 20 minutes. Simultaneously, monitor pH; if it drops below 9, add small aliquots of 2N NaOH.
-
Validation: The reaction is exothermic. If temperature spikes >10°C, slow addition.
-
-
Reaction: Warm to Room Temperature (RT) and stir vigorously for 2–4 hours.
-
Workup (Critical Step):
-
Extract the alkaline solution with Diethyl Ether (2 x 20 mL).
-
Reasoning: This removes unreacted Cbz-Cl and Benzyl Alcohol byproducts. The product is still in the water phase as a salt.
-
-
Isolation: Acidify the aqueous layer carefully with 3N HCl to pH 2. The Cbz-protected amino acid will precipitate as a white solid or oil. Extract with Ethyl Acetate, dry over MgSO
, and concentrate.
Protocol B: Deprotection via Hydrogenolysis
Scope: Removal of Cbz in the absence of sulfur.
-
Setup: Dissolve Cbz-substrate (1 mmol) in Methanol (10 mL). Nitrogen purge the flask to remove oxygen.
-
Catalyst: Add 10% Pd/C (10 wt% of substrate mass).
-
Safety: Pd/C is pyrophoric. Add it under a blanket of inert gas or wet it with a small amount of water/toluene before adding solvent.
-
-
Hydrogenation: Equip the flask with a H
balloon (1 atm). Stir vigorously at RT.-
Validation: Reaction is usually complete in 1–4 hours. Monitor via TLC (Cbz is UV active; free amine is often not).
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Caution: Do not let the filter cake dry out completely in air (fire hazard).
-
-
Concentration: Evaporate solvent to yield the free amine.
Strategic Decision Framework
Use this logic flow to select the appropriate protecting group for your synthesis.
Troubleshooting & Advanced Considerations
5.1 The "Hard" Deprotection (HBr/AcOH)
If catalytic hydrogenolysis fails (e.g., due to sulfur poisoning or steric hindrance), Cbz can be removed using 33% HBr in Acetic Acid .
-
Mechanism: Protonation of the carbonyl oxygen followed by S
2 attack of bromide on the benzyl carbon.[4] -
Risk: This generates Benzyl Bromide, a potent lachrymator and alkylating agent. Scavengers (like anisole) may be required to prevent benzylation of nucleophilic side chains.
5.2 Selective Deprotection
In a molecule containing both N-Cbz and O-Benzyl ethers , hydrogenolysis will often cleave both. To selectively cleave Cbz in the presence of benzyl ethers, researchers can use transfer hydrogenation (Cyclohexadiene or Ammonium Formate with Pd/C) and carefully monitor reaction time, as the carbamate usually cleaves faster than the ether.
References
-
Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201. [Link]
-
Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427-4431. (Foundational work leading to Boc/Fmoc concepts).[6] [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-((Benzyloxy)carbonyl)-N-(tert-butyl)glycine
This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of N-((Benzyloxy)carbonyl)-N-(tert-butyl)glycine. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The principles outlined here are grounded in established safety protocols and regulatory standards, designed to provide a self-validating system for waste management in a professional research setting.
Hazard Assessment and Waste Characterization
Before disposal, it is essential to understand the material's intrinsic properties and hazards. This compound, like its chemical relatives N-(tert-butoxycarbonyl)-glycine and N-Benzyloxycarbonylglycine, must be treated as a hazardous substance.[1]
Key Hazards:
-
Health Hazards: The compound is considered harmful if swallowed and can cause serious eye damage.[1][2] All personal contact, including inhalation of dust, should be avoided.[1]
-
Physical Hazards: It is a combustible solid.[1] Finely ground dust from this material can form explosive mixtures with air, which can be ignited by a spark or flame.[1]
-
Combustion Products: When burned, it may produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][3]
Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] While this compound is not a specifically listed waste, it is a laboratory chemical that must be disposed of as hazardous waste. It should never be disposed of in regular trash or down the drain.[5][6]
Critical Incompatibilities: The most significant chemical incompatibility is with strong oxidizing agents (e.g., nitrates, perchlorates, concentrated hydrogen peroxide).[1] Mixing this compound with oxidizers can result in a vigorous exothermic reaction, creating a serious fire or explosion hazard.[1] Therefore, segregation is a non-negotiable safety step.
Core Disposal Protocol: A Step-by-Step Workflow
This protocol ensures that waste is handled safely from the point of generation to its final collection by trained professionals.
Step 1: Utilize Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the following PPE to mitigate exposure risks:
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[1]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard lab coat should be worn.[7]
Step 2: Waste Segregation
Proper segregation prevents dangerous chemical reactions within the waste container.[8][9] This is the most critical control point in the disposal process.
Table 1: Segregation Guidelines for this compound Waste
| Waste Stream | Compatible with this Compound's Waste? | Causality and Rationale |
| Strong Oxidizing Agents | NO (Critical Incompatibility) | Risk of a highly exothermic reaction, leading to fire or explosion.[1] |
| Strong Acids & Bases | NO | To prevent potential reactions and the generation of hazardous fumes. Acids and bases must always be stored and disposed of separately.[8][9] |
| Halogenated Solvents | No (Separate Streams) | Standard laboratory practice dictates keeping halogenated and non-halogenated solvent waste streams separate for proper final disposal and treatment. |
| Non-Halogenated Solvents | Potentially (Consult EHS) | If your institution allows, this solid waste may be combined with non-halogenated organic waste. Always verify with your institution's EHS department first. |
| Aqueous Waste | NO | This is a solid organic compound and should not be mixed with aqueous waste streams.[1] |
Step 3: Container Selection and Labeling
The integrity of the waste containment system is paramount.
-
Container Selection: Use a clean, dry, and compatible container, preferably made of polyethylene or polypropylene.[1] The container must have a secure, tight-fitting screw cap to prevent leaks and spills.[8][10]
-
Labeling: The container must be labeled immediately upon the first addition of waste. The label must be fully completed and legible.[8][10]
-
Write the words "HAZARDOUS WASTE" .[8]
-
List the full chemical name : "this compound". Do not use abbreviations or chemical formulas.[8]
-
Identify the associated hazards : "Combustible Solid," "Eye Irritant."[8]
-
If it is a mixture, list all components and their approximate percentages.[8]
-
Note the accumulation start date (the date the first waste is added).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Federal and local regulations govern the temporary storage of hazardous waste in laboratories.[1]
-
Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[8][10] This must be at or near the point of waste generation.
-
Secondary Containment: The SAA should utilize secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[5]
-
Container Management: Keep the waste container closed at all times except when you are actively adding waste.[5][8] Do not fill the container more than 90% full (or leave at least one inch of headroom) to allow for expansion.[8][10]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by authorized professionals.
-
Request Pickup: Once the container is full or has reached the institutional time limit for storage in an SAA, arrange for a pickup through your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste program.[5][10]
-
Do Not Evaporate: Never use evaporation in a fume hood as a method of disposal.[5][8]
-
Empty Original Containers: An empty container that originally held the chemical should be triple-rinsed with a suitable solvent (like ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing and defacing the label, the container may be disposed of as regular trash, but confirm this policy with your EHS.[5][9]
Emergency Procedures for Spills
For minor spills of the solid material:
-
Alert personnel in the immediate area.[1]
-
Wearing appropriate PPE, gently sweep or scoop the solid material to avoid generating dust.
-
Place the collected material into a new, properly labeled hazardous waste container.[1]
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. echemi.com [echemi.com]
- 3. Benzyloxycarbonyl glycine(1138-80-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. sustainable-markets.com [sustainable-markets.com]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. peptide.com [peptide.com]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
